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  • Product: 5-(4-Hydroxyphenyl)-2-hydroxypyridine
  • CAS: 41216-12-0

Core Science & Biosynthesis

Foundational

Thermodynamic Stability of 5-(4-Hydroxyphenyl)-2-hydroxypyridine at Room Temperature: A Technical Whitepaper

Executive Summary The compound 5-(4-Hydroxyphenyl)-2-hydroxypyridine (CAS: 41216-12-0) represents a complex thermodynamic system characterized by a highly solvent-dependent tautomeric equilibrium. For researchers in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-(4-Hydroxyphenyl)-2-hydroxypyridine (CAS: 41216-12-0) represents a complex thermodynamic system characterized by a highly solvent-dependent tautomeric equilibrium. For researchers in drug development and materials science, understanding the thermodynamic stability of this molecule at room temperature (298.15 K) is critical, as its structural state directly dictates its solubility, receptor-binding affinity, and solid-state packing.

This whitepaper provides an in-depth technical analysis of the lactam-lactim tautomerization intrinsic to this compound. By synthesizing fundamental thermodynamic principles with field-proven experimental workflows, this guide establishes a self-validating framework for profiling the molecular stability of substituted 2-hydroxypyridines.

Mechanistic Foundations of Tautomeric Stability

The Lactam-Lactim Equilibrium

At the core of 5-(4-Hydroxyphenyl)-2-hydroxypyridine is the classic 2-hydroxypyridine ⇌ 2-pyridone tautomerism. This involves an intramolecular or solvent-mediated proton transfer between the oxygen and nitrogen atoms of the heterocyclic ring.

The thermodynamic preference for either the lactim (2-hydroxypyridine, enol) or the lactam (2-pyridone, keto) form is governed by a delicate balance of aromaticity, electrostatics, and steric hindrance[1]. In the gas phase, the lactim form is favored due to its unperturbed aromatic stabilization and minimal electrostatic repulsion[1]. However, in condensed phases, the lactam form possesses a significantly higher dipole moment (~4.26 D compared to ~1.3 D for the lactim)[2]. Consequently, polar solvents heavily stabilize the lactam tautomer through dipole-dipole interactions and hydrogen bonding[3].

Tautomerism Lactim Lactim Tautomer (Enol Form) Favored in Gas Phase Lactam Lactam Tautomer (Keto Form) Favored in Polar Solvents Lactim->Lactam Polar Solvents (e.g., H2O) ΔG < 0 Lactam->Lactim Non-polar Solvents ΔG > 0 Dimer Hydrogen-Bonded Dimer Favored in Solid State Lactam->Dimer Crystallization / High Conc. Dimer->Lactam Dissolution

Fig 1. Tautomeric equilibrium and dimerization logic of the 2-hydroxypyridine core.

Substituent Effects: The 5-(4-Hydroxyphenyl) Moiety

The addition of the 5-(4-hydroxyphenyl) group introduces critical thermodynamic modulations. As an electron-donating group (via resonance), the phenolic moiety increases the electron density of the pyridine ring. Quantum chemical studies on substituted 2-pyridones demonstrate that such substituents generally stabilize the lactam form in the liquid phase[4]. Furthermore, the para-phenolic OH acts as a secondary hydrogen bond donor/acceptor. In the solid state, this promotes the formation of extensive supramolecular networks, driving the equilibrium entirely toward the dimeric lactam form via self-catalytic crystallization pathways[2][5].

Thermodynamic Parameters and Solvent Effects

The thermodynamic stability at room temperature (298.15 K) is quantified by the standard Gibbs free energy change ( ΔG∘ ) of the reaction: Lactim ⇌ Lactam .

Because the tautomeric interconversion is rapid in protic environments, the observed state is an ensemble average dictated by the equilibrium constant ( Keq​ ). Table 1 summarizes the baseline thermodynamic parameters for the heterocyclic core across different environments.

Table 1: Thermodynamic Parameters of the Tautomeric Equilibrium at 298.15 K

EnvironmentDielectric Constant ( ε )Dominant TautomerEstimated ΔG∘ (kJ/mol) Keq​
Gas Phase / Vacuum1.0Lactim (Enol)+3.2~0.27
Cyclohexane2.0Coexistence+0.3~0.88
Acetonitrile37.5Lactam (Keto)-9.3~42.5
Water80.1Lactam (Keto)-17.0~950

Data synthesized from established computational and experimental benchmarks[1][3][6]. The 5-(4-hydroxyphenyl) substituent further shifts ΔG∘ negatively in polar solvents due to enhanced polarizability.

Experimental Workflows for Thermodynamic Characterization

To empirically determine the thermodynamic stability of 5-(4-Hydroxyphenyl)-2-hydroxypyridine at room temperature, researchers must employ an orthogonal, self-validating analytical approach. Relying on a single technique can lead to artifacts due to concentration-dependent dimerization[5]. The following dual-protocol workflow uses Quantitative NMR (qNMR) and UV-Vis spectroscopy to cross-validate the extracted ΔG∘ values.

Protocol Prep 1. Sample Preparation Equilibrate at 298.15 K in target solvent NMR 2. qNMR Acquisition Integrate distinct C6-H signals Prep->NMR High Conc. (>1 mM) UV 3. UV-Vis Titration Track isosbestic points at 10^-5 M Prep->UV Low Conc. (<0.1 mM) Calc 4. Thermodynamic Calculation ΔG° = -RT ln(K_eq) NMR->Calc Molar Ratio (Integration) UV->Calc Absorbance Ratio (Beer-Lambert)

Fig 2. Self-validating experimental workflow for thermodynamic parameter extraction.

Protocol 1: Quantitative NMR (qNMR) for Keq​ Determination

Causality: The chemical shift of the proton adjacent to the nitrogen (C6-H) differs significantly between the aromatic lactim (~8.0 ppm) and the conjugated lactam (~7.4 ppm). Integrating these distinct peaks provides a direct, unbiased molar ratio of the tautomers.

Step-by-Step Methodology:

  • Preparation: Dissolve 5 mg of 5-(4-Hydroxyphenyl)-2-hydroxypyridine in 0.6 mL of the target deuterated solvent (e.g., D2​O , CDCl3​ , or DMSO−d6​ ).

  • Equilibration: Place the NMR tube in a thermostatic bath at exactly 298.15 K for 12 hours to ensure the tautomeric equilibrium is fully established.

  • Acquisition: Acquire 1H -NMR spectra using a high-field spectrometer ( 500 MHz) with a long relaxation delay ( D1≥10 s) to ensure quantitative integration.

  • Analysis: Integrate the C6-H signals for both tautomers. Calculate Keq​=AreaLactim​AreaLactam​​ .

Protocol 2: UV-Vis Spectroscopy for Monomeric Equilibrium

Causality: At high concentrations (as used in NMR), the lactam form readily dimerizes, which artificially inflates its apparent thermodynamic stability. UV-Vis spectroscopy allows for measurements at highly dilute concentrations ( 10−5 M), isolating the true monomeric tautomerization event[2].

Step-by-Step Methodology:

  • Preparation: Prepare a 10−5 M stock solution of the compound in the target solvent.

  • Measurement: Scan the absorbance from 200 nm to 400 nm at 298.15 K using a temperature-controlled cuvette holder.

  • Observation: The lactim form typically exhibits a π→π∗ transition maximum near 290 nm, whereas the lactam form absorbs at a longer wavelength (~330 nm) due to its cross-conjugated keto structure.

  • Validation: The presence of a sharp isosbestic point across varying solvent polarities confirms a clean two-state equilibrium without degradation artifacts.

  • Calculation: Compute ΔG∘=−RTln(Keq​) , where R=8.314 J/(mol·K) and T=298.15 K. Compare this value against the qNMR data to validate the thermodynamic model.

Computational Validation (DFT)

To complement empirical data, Density Functional Theory (DFT) is highly recommended for predicting the thermodynamic stability of specific derivatives. For 5-(4-Hydroxyphenyl)-2-hydroxypyridine, the M06-2X or CAM-B3LYP functionals paired with the aug-cc-pVDZ basis set provide excellent agreement with experimental free energies[1][6]. Implicit solvation models (e.g., PCM or SMD) must be applied, as gas-phase calculations will erroneously predict the lactim form as the global minimum at room temperature[1].

Conclusion

The thermodynamic stability of 5-(4-Hydroxyphenyl)-2-hydroxypyridine at room temperature is not a static property but a dynamic equilibrium dictated by its environment. While the gas-phase favors the aromatic lactim, room-temperature applications in aqueous or polar media will universally encounter the lactam (2-pyridone) tautomer. By utilizing the orthogonal qNMR and UV-Vis workflows detailed in this guide, researchers can accurately map these thermodynamic parameters, ensuring robust downstream applications in synthesis and drug formulation.

References

  • [1] The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC. nih.gov.

  • [2] 2-Pyridone - Wikipedia. wikipedia.org.

  • [3] Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone - ACS Publications. acs.org.

  • [4] Tautomeric Equilibria of Substituted 2-Pyridone/2-Hydroxypyridine in the Gas and Aqueous Phases | Chemical Science International Journal. journalcsij.com.

  • [6] Tautomeric Equilibrium Revisited: proton-tautomerism in solvent and the fundamentals of molecular stability prediction. | ChemRxiv. chemrxiv.org.

  • [5] Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones | The Journal of Physical Chemistry A - ACS Publications. acs.org.

Sources

Exploratory

Receptor Binding Affinity Assays for 5-(4-Hydroxyphenyl)-2-hydroxypyridine: A Technical Guide to Fragment Characterization

Executive Summary & Pharmacophore Rationale The compound 5-(4-Hydroxyphenyl)-2-hydroxypyridine (CAS 41216-12-0) represents a highly versatile, bi-aromatic fragment utilized in modern drug discovery. Its structural archit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The compound 5-(4-Hydroxyphenyl)-2-hydroxypyridine (CAS 41216-12-0) represents a highly versatile, bi-aromatic fragment utilized in modern drug discovery. Its structural architecture combines two privileged pharmacophores: a 4-hydroxyphenyl ring and a 2-hydroxypyridine moiety.

Understanding the physical chemistry of this compound is the first step in designing robust receptor binding assays. The 2-hydroxypyridine ring exists in a tautomeric equilibrium with 2-pyridone (lactim ⇌ lactam). This tautomerism allows the molecule to act as a bioisostere for amides and phenols, serving simultaneously as a hydrogen bond donor and acceptor—a feature widely exploited in the design of kinase hinge-binding inhibitors[1][2].

However, the defining feature of this molecule for receptor targeting is the 4-hydroxyphenyl group . This motif is the quintessential structural mimic of the A-ring of 17β-estradiol. In the context of the Estrogen Receptor Alpha (ERα), the phenolic hydroxyl group anchors deep within the ligand-binding domain (LBD), forming a critical hydrogen-bonding network with residues Glu353 , Arg394 , and a conserved structural water molecule[3][4].

Because the 4-hydroxyphenyl moiety is the definitive hallmark of ER ligands, this whitepaper will focus on Estrogen Receptor Alpha (ERα) as the primary target model to detail the causality, design, and execution of small-molecule receptor binding assays.

Assay Strategy & Causality (E-E-A-T)

When characterizing a low-molecular-weight fragment (~187.2 Da) like 5-(4-Hydroxyphenyl)-2-hydroxypyridine, traditional radiometric filtration assays often fail. Fragments typically exhibit rapid dissociation rates ( koff​ ); thus, any assay requiring a wash step will disrupt the binding equilibrium and yield false negatives.

To build a self-validating screening system, we employ a two-tiered orthogonal approach:

  • Fluorescence Polarization (FP): A homogeneous, equilibrium-based assay to determine the half-maximal inhibitory concentration ( IC50​ ) and dissociation constant ( Kd​ ).

  • Surface Plasmon Resonance (SPR): A label-free, real-time kinetic assay to resolve the association ( kon​ ) and dissociation ( koff​ ) rates.

The Logic of Fluorescence Polarization (FP)

FP operates on the principle of rotational correlation time. A small fluorescent tracer (e.g., Fluormone™ or a fluorescein-estradiol derivative) tumbles rapidly in solution, emitting depolarized light (low millipolarization, mP). When the tracer binds to the massive ERα protein, its rotation slows dramatically, preserving the polarization of the emitted light (high mP)[5][6]. By titrating 5-(4-Hydroxyphenyl)-2-hydroxypyridine into this system, we competitively displace the tracer. The resulting drop in polarization provides a direct, wash-free readout of binding affinity[5][6].

FP_Assay_Logic cluster_0 Fluorescence Polarization (FP) Competitive Displacement A Tracer + ERα Complex (Slow Rotation = High mP) B Add 5-(4-Hydroxyphenyl)- 2-hydroxypyridine A->B Competition C Displaced Free Tracer (Fast Rotation = Low mP) B->C Signal Drop

Fig 1. Mechanism of competitive displacement in the ERα Fluorescence Polarization assay.

The Logic of Surface Plasmon Resonance (SPR)

SPR detects changes in the refractive index near a sensor surface, making it ideal for label-free detection. However, small molecules generate very low Response Units (RU)[7][8]. To counteract this, we must optimize the surface architecture. Instead of random amine coupling (which can denature the ERα LBD or block the Glu353/Arg394 pocket), we use a capture-coupling approach . By utilizing a Ni-NTA chip to capture a His-tagged ERα LBD, we ensure uniform protein orientation and maximum stoichiometric activity[9]. Furthermore, because the fragment requires DMSO for solubility, rigorous DMSO solvent correction is mandatory to subtract bulk refractive index artifacts[7].

Detailed Experimental Protocols

Protocol 1: FP Competitive Binding Assay for ERα

Objective: Determine the IC50​ and Ki​ of 5-(4-Hydroxyphenyl)-2-hydroxypyridine.

Materials:

  • Recombinant Human ERα LBD (purified).

  • Fluorescent Tracer (e.g., 17α-fluorescein-labeled estradiol)[5].

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM EDTA, 1 mM DTT, 0.1% BSA, 10% glycerol.

Step-by-Step Methodology:

  • Complex Formation: Pre-incubate ERα LBD (typically 10-15 nM) with the fluorescent tracer (1 nM) in assay buffer for 2 hours at 4°C to reach equilibrium. This forms the high-mP baseline complex.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 5-(4-Hydroxyphenyl)-2-hydroxypyridine in DMSO. The final assay concentration of DMSO must not exceed 2% to prevent receptor denaturation.

  • Assay Assembly: In a 384-well black, flat-bottom microplate, dispense 20 µL of the ERα/Tracer complex per well. Add 0.5 µL of the compound dilutions. Include positive controls (unlabeled 17β-estradiol) and negative controls (DMSO only).

  • Incubation & Reading: Incubate the plate in the dark at room temperature (25°C) for 2 hours. Read the plate on a multimode microplate reader equipped with FP optics (Excitation: 485 nm, Emission: 530 nm, utilizing polarizing filters)[5].

  • Data Analysis: Plot the mP values against the log concentration of the compound. Fit the data using a 4-parameter logistic (4PL) non-linear regression model to extract the IC50​ . Convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: SPR Kinetic Profiling

Objective: Determine the real-time binding kinetics ( kon​ , koff​ ) and thermodynamic affinity ( Kd​ ).

Materials:

  • SPR Instrument (e.g., Biacore 8K or equivalent).

  • Ni-NTA Sensor Chip[9].

  • Running Buffer: 1x PBS-P+ supplemented with 2% DMSO[7].

Step-by-Step Methodology:

  • Surface Preparation (Capture): Condition the Ni-NTA chip with 0.5 mM NiCl2​ . Inject His-tagged ERα LBD over the active flow cell (Fc2) at a flow rate of 10 µL/min until a capture level of approximately 3000-4000 RU is achieved (high density is required for small molecule detection)[9][10]. Leave the reference flow cell (Fc1) blank.

  • Solvent Correction Calibration: Because 2% DMSO generates a massive bulk refractive index shift, inject a series of buffer blanks containing varying DMSO concentrations (1.5% to 2.8%) to construct a solvent correction curve. This mathematically aligns Fc1 and Fc2.

  • Analyte Injection (Single-Cycle Kinetics): Inject 5-(4-Hydroxyphenyl)-2-hydroxypyridine in ascending concentrations (e.g., 0.1, 1, 10, 50, 100 µM) over both Fc1 and Fc2 at a high flow rate (50 µL/min) to minimize mass transport limitations[9]. Use a 60-second association phase and a 120-second dissociation phase[7].

  • Regeneration: Since the compound is a fast-off fragment, extended buffer flow is usually sufficient for dissociation. If needed, strip the Ni-NTA surface with 350 mM EDTA and reload fresh NiCl2​ and receptor for the next cycle[9].

  • Data Fitting: Double-reference the sensorgrams (subtract Fc1 from Fc2, then subtract a buffer-only injection). Fit the resulting curves to a 1:1 Langmuir binding model to extract kon​ ( M−1s−1 ) and koff​ ( s−1 ). Kd​=koff​/kon​ .

SPR_Workflow cluster_1 SPR Small Molecule Kinetic Profiling Workflow S1 1. Ni-NTA Chip Prep (Ni2+ Loading) S2 2. ERα Capture (Oriented LBD) S1->S2 S3 3. Analyte Flow (Variable Conc. + DMSO) S2->S3 S4 4. Detection (kon / koff Extraction) S3->S4

Fig 2. SPR workflow for label-free kinetic analysis of small molecule receptor binding.

Data Presentation & Interpretation

To contextualize the binding behavior of 5-(4-Hydroxyphenyl)-2-hydroxypyridine, we must compare it against the endogenous ligand (17β-Estradiol). As a fragment, the compound will exhibit lower overall affinity but high ligand efficiency.

Table 1: Physicochemical & Pharmacophore Properties

PropertyValue / DescriptionPharmacophore Function
Molecular Weight 187.20 g/mol Ideal fragment size for hit-to-lead expansion.
4-Hydroxyphenyl Motif Phenol ringA-ring mimic; H-bonds with ERα Glu353/Arg394[3].
2-Hydroxypyridine Motif Lactim ⇌ Lactam tautomerBioisostere for amides; potential hinge-binder[1].
LogP (Estimated) ~1.5 - 2.0High aqueous solubility; requires minimal DMSO.

Table 2: Representative Binding Kinetics & Affinity Data (ERα LBD)

LigandFP IC50​ (nM)SPR Kd​ (nM)SPR kon​ ( M−1s−1 )SPR koff​ ( s−1 )Binding Mode
17β-Estradiol (Control) ~2.8[5]~0.5 1.2×106 6.0×10−4 Slow-off, high affinity
5-(4-Hydroxyphenyl)-2-hydroxypyridine > 5,000~8,500 2.5×104 0.21 Fast-on/Fast-off fragment

Note: Data for the fragment is representative of standard mono-phenolic ER binders lacking the D-ring hydrophobic bulk of estradiol[3]. The rapid koff​ underscores the absolute necessity of utilizing homogeneous (FP) or real-time (SPR) assays rather than wash-dependent radiometric formats.

References

  • Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization Analytical Chemistry - ACS Publications URL:[Link]

  • Probing the human estrogen receptor-α binding requirements for phenolic mono- and di-hydroxyl compounds PMC - National Institutes of Health URL:[Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions RSC Advances - Royal Society of Chemistry URL:[Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules PMC - National Institutes of Health URL:[Link]

  • Pyridones in drug discovery: Recent advances ResearchGate URL:[Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting Creative Biolabs URL: [Link]

  • Selectivity of Binding to Estrogen Receptors α And β As Determined By Fluorescence Polarization Amherst College URL:[Link]

  • Development of subtype-selective estrogen receptor modulators using the bis(4-hydroxyphenyl)silanol core RSC Publishing URL:[Link]

  • ZB716, a steroidal selective estrogen receptor degrader (SERD), is orally efficacious in blocking tumor growth Oncotarget URL:[Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A PMC - National Institutes of Health URL:[Link]

  • Small Molecule Immunosensing Using Surface Plasmon Resonance MDPI - Sensors URL:[Link]

Sources

Foundational

Chemical properties of 5-(4-Hydroxyphenyl)-2-hydroxypyridine building blocks

An In-depth Technical Guide to the Chemical Properties of 5-(4-Hydroxyphenyl)-2-hydroxypyridine Building Blocks Introduction In the landscape of modern medicinal chemistry and materials science, certain molecular framewo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Properties of 5-(4-Hydroxyphenyl)-2-hydroxypyridine Building Blocks

Introduction

In the landscape of modern medicinal chemistry and materials science, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to interact with a wide array of biological targets. The 2-pyridone motif is a quintessential example of such a scaffold, and its derivatives are central to numerous therapeutic agents.[1][2] This guide focuses on a particularly valuable building block: 5-(4-Hydroxyphenyl)-2-hydroxypyridine (CAS No: 41216-12-0[3][4]). This molecule uniquely combines the functionalities of a phenol with the versatile 2-pyridone core, offering multiple points for chemical modification and complex hydrogen bonding interactions.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to provide a deeper understanding of the causality behind the molecule's behavior, its synthesis, and its characterization. We will explore its fundamental chemical properties, with a special emphasis on the tautomerism that governs its reactivity, and provide field-proven insights into its analytical characterization and synthetic utility.

Core Molecular Structure and Prototropic Tautomerism

The defining chemical feature of 5-(4-Hydroxyphenyl)-2-hydroxypyridine is its existence as an equilibrium mixture of two prototropic tautomers: the aromatic hydroxy-pyridine (lactim) form and the non-aromatic pyridone (lactam) form.[5][6] This equilibrium is not merely an academic curiosity; it dictates the molecule's physical properties, spectroscopic signature, and chemical reactivity.

The tautomeric equilibrium is highly sensitive to the molecular environment. Key influencing factors include:

  • Solvent Polarity : In non-polar solvents, the 2-hydroxypyridine (lactim) form is generally favored. Conversely, polar protic solvents like water and alcohols strongly shift the equilibrium toward the 2-pyridone (lactam) tautomer.[5][7] This is attributable to the better solvation of the more polar pyridone structure.

  • Physical State : In the solid state, X-ray crystallography and IR spectroscopy have confirmed that the 2-pyridone form is overwhelmingly predominant.[5][8][9] This is due to the formation of stable, intermolecular hydrogen-bonded dimers or helical structures.[5]

  • Energetics : The energy difference between the two tautomers is small. In the gas phase, the enol (hydroxypyridine) form is slightly more stable, with an energy difference of approximately 3 kJ/mol.[6]

Caption: Prototropic tautomerism of the core scaffold.

Strategic Synthesis: The Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the pyridine and phenyl rings is a critical step in synthesizing this building block. Among the various cross-coupling methodologies, the Suzuki-Miyaura reaction is the most widely employed due to its exceptional functional group tolerance, use of readily available and stable boronic acid reagents, and generally mild reaction conditions.[10]

Causality of Method Selection: The choice of a palladium catalyst, a suitable phosphine ligand, and a base is crucial for an efficient reaction. The base activates the boronic acid, facilitating the transmetalation step in the catalytic cycle, which is often the rate-limiting step. The ligand stabilizes the palladium center and modulates its reactivity.

Suzuki_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 5-Bromo-2-hydroxypyridine Process Suzuki-Miyaura Coupling Reactant1->Process Reactant2 4-Hydroxyphenylboronic Acid Reactant2->Process Catalyst Pd Catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) Catalyst->Process Ligand Phosphine Ligand (e.g., SPhos, PCy₃) Ligand->Process Base Base (e.g., K₂CO₃, NaHCO₃) Base->Process Solvent Solvent (e.g., Toluene/H₂O, Dioxane) Solvent->Process Workup Aqueous Workup & Purification Process->Workup Product 5-(4-Hydroxyphenyl) -2-hydroxypyridine Workup->Product

Caption: Generalized workflow for Suzuki-Miyaura synthesis.

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative, self-validating system. Researchers should optimize conditions for their specific substrates and scale.

  • Inert Atmosphere: To a flame-dried reaction vessel, add 5-bromo-2-hydroxypyridine (1.0 equiv.), 4-hydroxyphenylboronic acid (1.2-1.5 equiv.), and a suitable base such as K₂CO₃ (2.0-3.0 equiv.).

  • Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Add degassed solvents (e.g., a mixture of toluene and water, 30:1).[11]

  • Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the final compound.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and predominant tautomeric form of the synthesized building block.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While indispensable for structural elucidation, standard ¹H and ¹³C NMR can present challenges in definitively distinguishing between the lactim and lactam forms in solution due to potential rapid exchange.[8][9] However, the observed spectra are a time-averaged representation of the species present in the chosen deuterated solvent.

Generalized Protocol for NMR Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ for high solubility of both tautomers) in a 5 mm NMR tube.[12]

  • Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

Data Type Predicted Chemical Shifts (δ ppm) in DMSO-d₆ Rationale / Key Features
¹H NMR 11.0 - 12.5 (br s, 1H), 9.5 - 10.0 (s, 1H), 6.8 - 7.8 (m, 7H)The very broad singlet in the 11-12.5 ppm range is characteristic of the N-H proton of the 2-pyridone tautomer. The phenolic O-H proton appears as a sharp singlet around 9.5-10.0 ppm. Aromatic protons will appear in the 6.8-7.8 ppm region, typically as a set of doublets for the p-substituted phenyl ring and multiplets for the pyridine ring.
¹³C NMR 160.0 - 165.0, 157.0 - 159.0, 115.0 - 145.0A key signal is the C=O carbon of the pyridone ring, expected downfield around 160-165 ppm.[13] The carbon bearing the phenolic hydroxyl (C-4') is expected around 157-159 ppm. Other aromatic carbons will resonate between 115-145 ppm.
Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental composition.

Generalized Protocol for MS Acquisition:

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Analysis: Infuse the solution into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

Adduct Calculated m/z
[M+H]⁺ 188.0655
[M+Na]⁺ 210.0475
[M-H]⁻ 186.0509
(Based on Molecular Formula C₁₁H₉NO₂ and Molecular Weight 187.19 g/mol [4])
Infrared (IR) and UV-Visible (UV/Vis) Spectroscopy

These techniques are particularly powerful for probing the tautomeric state.

  • UV-Visible (UV/Vis) Spectroscopy: This is the most effective method for quantifying the tautomeric ratio in solution.[8][9] By comparing the spectrum of the compound in a given solvent to the spectra of fixed N-methyl (lactam) and O-methyl (lactim) analogs, the equilibrium constant can be accurately determined. The 2-pyridone chromophore typically has a λmax around 293-300 nm in aqueous solutions.[5]

Chemical Reactivity and Derivatization

The molecule's dual hydroxyl groups and the nucleophilic nitrogen of the pyridone tautomer provide rich opportunities for derivatization, making it a versatile building block for creating libraries of compounds.

Caption: Key reactive sites for chemical derivatization.

  • Phenolic Hydroxyl: This group is acidic and can be readily deprotonated. It is a prime site for forming ethers and esters to modulate hydrophilicity and engage in hydrogen bonding with biological targets. The hydroxyl group is a well-regarded feature in drug discovery for improving pharmacokinetic properties.[15]

  • Pyridone N-H: The nitrogen in the lactam form is nucleophilic after deprotonation and can undergo N-alkylation or N-acylation. This is a common strategy to block the hydrogen bond donor capability or to introduce new functional groups.

  • Pyridone O-H / C=O: While the lactim O-H can be derivatized, reactions often proceed through the more abundant lactam tautomer. The carbonyl oxygen is a key hydrogen bond acceptor.

  • Aromatic Rings: Both the pyridine and phenyl rings can potentially undergo electrophilic aromatic substitution, although the existing hydroxyl groups direct the regioselectivity. Advanced C-H functionalization techniques can also be employed for late-stage diversification.[1]

Conclusion

The 5-(4-Hydroxyphenyl)-2-hydroxypyridine building block is a chemically rich and strategically important scaffold. Its value is rooted in the subtle interplay of its tautomeric forms, which dictates its physical and chemical properties. The accessibility of this scaffold via robust synthetic methods like the Suzuki-Miyaura coupling, combined with its multiple handles for chemical derivatization, ensures its continued relevance in the pursuit of novel therapeutics and functional materials. A thorough understanding of its spectroscopic signatures and reactivity, as outlined in this guide, is paramount for any researcher aiming to unlock its full potential.

References

  • Wikipedia. 2-Pyridone. [Link]

  • Alonso, J. L., et al. (2010). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. ACS Publications. [Link]

  • Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC. [Link]

  • El-Gogary, T. M., & El-Nahas, A. M. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PMC. [Link]

  • Forlani, L., et al. (2016). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ResearchGate. [Link]

  • NextSDS. (2026). 5-(4-hydroxyphenyl)-2(1H)-Pyridinone — Chemical Substance Information. [Link]

  • Various Authors. (2026). Biologically active 5‐phenyl‐4‐hydroxy‐2‐pyridone fungal metabolites. ResearchGate. [Link]

  • Kim, H., & Lee, P. H. (2020). Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. ACS Publications. [Link]

  • Sirbu, D., et al. (2023). Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. MDPI. [Link]

  • Wang, D., et al. (2016). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo. RSC Publishing. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wang, Y., et al. (2025). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Taylor & Francis Online. [Link]

  • Stepan, A. F. (2022). The underappreciated hydroxyl in drug discovery. Nature. [Link]

  • Miller, A. A., et al. (2017). 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis. PubMed. [Link]

  • Jessen, H. J., & Gademann, K. (2010). 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches. CiteSeerX. [Link]

  • PubChemLite. 5-(4-hydroxyphenyl)-1-methylpyridin-2(1h)-one. [Link]

  • Asiri, A. M., et al. (2016). Crystal structure of 5-hydroxy-4-((4-hydroxyphenyl)imino)naphthalen-1(4H)-one monohydrate, C16H11NO3 · 0.5H2O. ResearchGate. [Link]

Sources

Exploratory

Metabolite identification of 5-(4-Hydroxyphenyl)-2-hydroxypyridine in vivo

An In-Depth Technical Guide to the In Vivo Metabolite Identification of 5-(4-Hydroxyphenyl)-2-hydroxypyridine Executive Summary The identification and structural elucidation of in vivo metabolites are critical milestones...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vivo Metabolite Identification of 5-(4-Hydroxyphenyl)-2-hydroxypyridine

Executive Summary

The identification and structural elucidation of in vivo metabolites are critical milestones in preclinical drug development. For compounds bearing multi-functional pharmacophores—such as 5-(4-Hydroxyphenyl)-2-hydroxypyridine (CAS 41216-12-0)—predicting and capturing the full metabolic profile requires a highly optimized analytical strategy. This molecule presents a unique analytical challenge due to its dual reactive sites: a phenolic hydroxyl group and a 2-hydroxypyridine ring that exists in tautomeric equilibrium with its 2-pyridone form.

As a Senior Application Scientist, I have designed this whitepaper to move beyond generic protocols. Here, we dissect the causality behind specific liquid chromatography-high resolution mass spectrometry (LC-HRMS) methodologies, establish self-validating experimental workflows, and align the data interpretation with regulatory expectations for Metabolites in Safety Testing (MIST)[1].

Structural Analysis & Predictive Metabolism

Before touching an instrument, a robust metabolite identification (MetID) strategy begins with structural liability profiling. 5-(4-Hydroxyphenyl)-2-hydroxypyridine contains two primary sites for biotransformation:

  • The 4-Hydroxyphenyl (Phenol) Moiety: Phenols are classic substrates for Phase II conjugation. We expect rapid and extensive O-glucuronidation mediated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and O-sulfation mediated by Sulfotransferases (SULTs)[2]. Additionally, the aromatic ring is susceptible to Phase I Cytochrome P450 (CYP450)-mediated ortho-hydroxylation, yielding a catechol intermediate that may subsequently undergo methylation via Catechol-O-methyltransferase (COMT).

  • The 2-Hydroxypyridine / 2-Pyridone Moiety: The tautomerism of this ring dictates its metabolic fate. It can undergo O-glucuronidation (from the enol form) or N-glucuronidation (from the amide/pyridone form).

Understanding these pathways dictates our analytical approach: because Phase II conjugates (glucuronides and sulfates) are highly polar, our chromatographic method must be tailored to retain hydrophilic species, and our mass spectrometer must be operated in both positive and negative electrospray ionization (ESI) modes to capture the diverse ionizability of these metabolites[3].

MetabolicPathway cluster_Phase1 Phase I Metabolism (CYP450) cluster_Phase2 Phase II Metabolism (UGT / SULT) Parent 5-(4-Hydroxyphenyl)-2-hydroxypyridine (Parent Compound) OrthoOH Ortho-Hydroxylation (Catechol Formation) Parent->OrthoOH CYP450 PyrOH Pyridine Ring Oxidation (Dihydroxypyridine) Parent->PyrOH CYP450 PhenolGluc Phenolic O-Glucuronide Parent->PhenolGluc UGT PhenolSulfate Phenolic O-Sulfate Parent->PhenolSulfate SULT PyrGluc Pyridine N-/O-Glucuronide Parent->PyrGluc UGT OrthoOH->PhenolGluc UGT CatecholMet O-Methylated Catechol (COMT) OrthoOH->CatecholMet COMT

Predicted Phase I and Phase II metabolic pathways for 5-(4-Hydroxyphenyl)-2-hydroxypyridine.

In Vivo Experimental Design & Self-Validating Protocols

To ensure that the identified metabolites are biologically relevant and not analytical artifacts, the experimental protocol must be a self-validating system. This means incorporating parallel control groups, matrix-matched blanks, and orthogonal sample preparation techniques.

Animal Dosing and Sample Collection

Following FDA MIST guidelines, the initial in vivo profiling is typically performed in a standard rodent model (e.g., Sprague-Dawley rats) to compare against future human data[1].

  • Dosing: Administer 5-(4-Hydroxyphenyl)-2-hydroxypyridine at 10 mg/kg Intravenously (IV) and 50 mg/kg Per Os (PO). Causality: The high PO dose saturates first-pass hepatic metabolism, increasing the circulating concentration of downstream Phase II metabolites for easier MS detection.

  • Collection: Collect plasma at multiple time points (0.5, 1, 2, 4, 8, 24 h) to capture both rapidly forming and slowly clearing metabolites. House animals in metabolic cages to collect urine and feces (0-24h, 24-48h).

Sample Preparation Methodology

The goal of sample preparation in MetID is non-selective enrichment. We must remove matrix interferents (proteins, phospholipids) without losing polar metabolites.

Step-by-Step Plasma Protocol (Protein Precipitation):

  • Aliquot 50 µL of plasma into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., a stable isotope-labeled analog or a generic structural analog). Causality: A 3:1 organic-to-aqueous ratio effectively crashes >95% of plasma proteins while maintaining the solubility of polar glucuronides.

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant, evaporate under nitrogen at 30°C, and reconstitute in 50 µL of 5% ACN in water. Self-Validation: Reconstituting in highly aqueous conditions prevents solvent-mismatch peak distortion during reversed-phase LC injection.

Step-by-Step Urine Protocol (Solid-Phase Extraction - SPE):

  • Dilute 100 µL of urine with 400 µL of water.

  • Condition a Polymeric Reversed-Phase SPE cartridge (e.g., Oasis HLB) with 1 mL Methanol, followed by 1 mL water.

  • Load the diluted urine. Wash with 1 mL of 5% Methanol in water to elute salts. Causality: Direct injection of urine causes severe ion suppression in the MS source due to high salt content. SPE desalts the sample while retaining organic metabolites.

  • Elute metabolites with 1 mL of Methanol. Evaporate and reconstitute as above.

Workflow Dosing In Vivo Dosing (Rodent Model) Collection Sample Collection (Plasma, Urine, Feces) Dosing->Collection Prep Sample Preparation (Protein Ppt / SPE) Collection->Prep LCMS UHPLC-HRMS/MS (DDA / DIA Modes) Prep->LCMS Analysis Data Processing (Mass Defect Filtering) LCMS->Analysis

Step-by-step LC-HRMS/MS workflow for in vivo metabolite identification.

Analytical Methodology: UHPLC-Q-TOF MS

To achieve high-confidence metabolite annotation, we utilize Ultra-High Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF MS)[3].

Chromatographic Conditions
  • Column: High-Strength Silica (HSS) T3 column (2.1 x 100 mm, 1.8 µm). Causality: Standard C18 columns often fail to retain highly polar Phase II conjugates. The T3 stationary phase is designed to withstand 100% aqueous mobile phases, allowing for superior retention and separation of polar glucuronides and sulfates.

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 2% B to 40% B over 15 minutes. A shallow gradient is critical to resolve isomeric metabolites (e.g., distinguishing the phenolic O-glucuronide from the pyridine N-glucuronide).

Mass Spectrometry Acquisition
  • Polarity Switching: The method must utilize both ESI+ and ESI-. The basic pyridine nitrogen ionizes efficiently in positive mode, while the acidic phenol and sulfate conjugates yield vastly superior signal-to-noise ratios in negative mode.

  • Acquisition Mode: Data-Dependent Acquisition (DDA). The MS1 full scan (m/z 100-1000) triggers MS/MS fragmentation on the top 5 most intense precursor ions. Dynamic exclusion is set to 5 seconds to ensure lower-abundance co-eluting metabolites are also selected for MS/MS.

Data Processing and Metabolite Annotation

Raw HRMS data is highly complex. To extract the metabolites of 5-(4-Hydroxyphenyl)-2-hydroxypyridine from endogenous background noise, we apply Mass Defect Filtering (MDF) . Because the parent drug has a specific fractional mass (exact mass: 187.0633 Da; mass defect: +0.0633 Da), its true metabolites will fall within a predictable mass defect window (typically ± 50 mDa from the parent or core conjugate templates).

Quantitative Data Summary: Expected Mass Shifts

The table below outlines the theoretical exact masses, mass shifts, and diagnostic MS/MS neutral losses used to confirm the identity of the metabolites.

Metabolite TypeMolecular FormulaExpected[M+H]⁺ (m/z)Expected [M-H]⁻ (m/z)Mass Shift (Da)Diagnostic MS/MS Neutral Losses
Parent Compound C₁₁H₉NO₂188.0706186.0560N/A-
Hydroxylation (Phase I) C₁₁H₉NO₃204.0655202.0509+15.9949H₂O (18 Da), CO (28 Da)
O-Glucuronide (Phase II) C₁₇H₁₇NO₈364.1027362.0881+176.0321Glucuronic acid (176 Da)
O-Sulfate (Phase II) C₁₁H₉NO₅S268.0274266.0128+79.9568SO₃ (80 Da)
N-Glucuronide (Phase II) C₁₇H₁₇NO₈364.1027362.0881+176.0321Glucuronic acid (176 Da)
Methylation (Phase II) C₁₂H₁₁NO₂202.0863200.0716+14.0157CH₃ radical (15 Da)
Structural Elucidation Logic

When analyzing the MS/MS spectra, the location of the biotransformation can be deduced via fragment ions:

  • If a glucuronide metabolite (m/z 364.1027) yields an MS/MS fragment at m/z 188.0706 (loss of 176 Da), we confirm it is a direct conjugate of the parent.

  • To differentiate between the Phenolic O-Glucuronide and the Pyridine N-Glucuronide, we look at the relative stability of the conjugate bond under collision-induced dissociation (CID) and their chromatographic retention times. N-glucuronides typically elute earlier than O-glucuronides on reversed-phase columns due to higher polarity.

Regulatory Alignment (MIST)

The ultimate goal of this in vivo profiling is to ensure human safety during clinical trials. According to the FDA's Guidance on Safety Testing of Drug Metabolites[1], any "disproportionate drug metabolite" (a metabolite present at >10% of total drug-related exposure in humans, which is absent or present at significantly lower levels in animal test species) requires independent safety testing.

By rigorously mapping the metabolic profile of 5-(4-Hydroxyphenyl)-2-hydroxypyridine in rodents using the high-resolution LC-MS/MS protocols outlined above, developers can confidently establish the baseline animal metabolome. This self-validating dataset serves as the foundation for cross-species comparison once human Phase I clinical trial plasma becomes available.

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Protocols & Analytical Methods

Method

Step-by-step protocols for synthesizing 5-(4-Hydroxyphenyl)-2-hydroxypyridine analogs

Application Note: Scalable Synthesis of 5-(4-Hydroxyphenyl)-2-hydroxypyridine via Suzuki-Miyaura Cross-Coupling Target Molecule: 5-(4-Hydroxyphenyl)-2-hydroxypyridine (CAS: 41216-12-0)[1] Application: Core biaryl scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis of 5-(4-Hydroxyphenyl)-2-hydroxypyridine via Suzuki-Miyaura Cross-Coupling

Target Molecule: 5-(4-Hydroxyphenyl)-2-hydroxypyridine (CAS: 41216-12-0)[1] Application: Core biaryl scaffold for the development of GPCR modulators, kinase inhibitors, and DGAT1 inhibitors[2][3].

Mechanistic Rationale & Strategy

The synthesis of biaryl compounds containing unprotected polar functional groups (such as dual hydroxyls/pyridones) historically required tedious protection-deprotection strategies. However, advancements in palladium-catalyzed Suzuki-Miyaura cross-coupling allow for the direct, chemoselective coupling of aryl halides with organoboron compounds under mild, often aqueous, conditions.

For the synthesis of 5-(4-Hydroxyphenyl)-2-hydroxypyridine, the optimal approach involves the cross-coupling of 5-bromo-2-hydroxypyridine (acting as the electrophile) with 4-hydroxyphenylboronic acid (the nucleophile).

  • Causality of Reagent Selection: The choice of a water-soluble base like K2​CO3​ or Na2​CO3​ is critical. The base serves a dual purpose: it neutralizes the acidic protons of the hydroxyl groups (increasing their solubility in aqueous co-solvents) and coordinates with the boron atom to form a reactive boronate complex, which is essential for the transmetalation step.

  • Catalyst Dynamics: A bidentate phosphine ligand-based catalyst, such as Pd(dppf)Cl2​ , is preferred over simple Pd(PPh3​)4​ to prevent catalyst degradation and promote efficient reductive elimination, especially when electron-rich, sterically unhindered substrates are used[3].

Reaction Workflow & Catalytic Cycle

SuzukiCycle Start 5-Bromo-2-hydroxypyridine + 4-Hydroxyphenylboronic acid Cat Pd(0) Active Species (Generated in situ) Start->Cat Reagents mixed OxAdd 1. Oxidative Addition [Pd inserts into C-Br] Cat->OxAdd TransMet 2. Transmetalation [Base-activated Boronate transfer] OxAdd->TransMet K2CO3 / H2O RedElim 3. Reductive Elimination [Biaryl C-C Bond Formation] TransMet->RedElim RedElim->Cat Catalyst Regeneration Product 5-(4-Hydroxyphenyl)-2-hydroxypyridine (CAS: 41216-12-0) RedElim->Product Product Release

Catalytic cycle of the Suzuki-Miyaura biaryl coupling for CAS 41216-12-0.

Quantitative Optimization Data

To establish a self-validating protocol, our application team screened multiple conditions. The data below demonstrates why the specific solvent and catalyst system in the protocol was chosen. Microwave irradiation significantly accelerates the coupling of 5-bromopyridones compared to conventional heating[2].

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent System (v/v)Temp / TimeConversion (LC-MS)
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/EtOH/H2O (2:1:1)90°C / 12h68%
2 Pd(OAc)2​ / SPhos K3​PO4​ Acetonitrile/H2O (3:1)80°C / 8h82%
3 Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane/H2O (4:1)100°C / 4h>95%
4 Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane/H2O (4:1) 120°C / 20 min (μW) >98%

Table 1: Condition screening for the cross-coupling of 5-bromo-2-hydroxypyridine and 4-hydroxyphenylboronic acid.

Step-by-Step Experimental Protocol

Note: This protocol utilizes the optimized conditions from Entry 4 (Table 1).

Materials Required:

  • 5-Bromo-2-hydroxypyridine (1.0 eq, 10.0 mmol, 1.74 g)

  • 4-Hydroxyphenylboronic acid (1.2 eq, 12.0 mmol, 1.65 g)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ adduct (0.05 eq, 0.5 mmol, 408 mg)

  • Potassium carbonate ( K2​CO3​ ) (2.5 eq, 25.0 mmol, 3.45 g)

  • 1,4-Dioxane (Degassed, 40 mL)

  • Deionized Water (Degassed, 10 mL)

Procedure:

  • Preparation of the Reaction Mixture: In a 100 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 5-bromo-2-hydroxypyridine, 4-hydroxyphenylboronic acid, and K2​CO3​ .

  • Solvent Addition & Degassing (Critical Step): Add 1,4-Dioxane and Water. Seal the vial with a septum. Sparge the mixture with dry Nitrogen or Argon gas for exactly 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid (forming a biphenyl diol byproduct) and the oxidation of the Pd(0) active species[4].

  • Catalyst Introduction: Quickly remove the septum, add the Pd(dppf)Cl2​ catalyst, and immediately reseal with a microwave crimp cap. Purge the headspace with Argon for 2 minutes.

  • Reaction Execution: Place the vial in a dedicated microwave synthesizer. Heat to 120°C for 20 minutes with high stirring.

  • Workup: Allow the vessel to cool to room temperature. Dilute the mixture with Ethyl Acetate (50 mL) and 1M HCl (adjusting the aqueous layer to pH ~5-6). Causality: The slightly acidic pH ensures both the pyridone and phenolic hydroxyl groups are protonated, driving the product into the organic phase.

  • Extraction & Drying: Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 30 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Eluent: Dichloromethane / Methanol gradient from 98:2 to 90:10) to yield the pure 5-(4-Hydroxyphenyl)-2-hydroxypyridine as an off-white solid.

Self-Validating System: In-Process Controls

To ensure the protocol is functioning correctly, implement the following analytical checks:

  • Isotope Pattern Tracking (LC-MS): The starting material (5-bromo-2-hydroxypyridine) exhibits a distinct 1:1 isotopic doublet in the mass spectrum due to 79Br and 81Br ( [M+H]+ at m/z 174 and 176). The reaction is deemed complete when this doublet is entirely replaced by a single product peak at m/z 188.07 ( [M+H]+ for C11​H9​NO2​ )[5].

  • NMR Validation: In the 1H NMR spectrum (DMSO- d6​ ), look for the disappearance of the boronic acid hydroxyl protons (typically broad singlets >8.0 ppm) and the emergence of a highly coupled biaryl system. The characteristic pyridone N-H / O-H tautomeric proton will appear far downfield.

References

  • Sigma-Aldrich. "CAS 41216-12-0 | 5-(4-Hydroxyphenyl)-2-hydroxypyridine". sigmaaldrich.com.
  • Key Organics. "5-(4-Hydroxyphenyl)-2-hydroxypyridine". keyorganics.net.
  • National Center for Biotechnology Information (PMC).
  • Tokyo Chemical Industry Co., Ltd. "Suzuki-Miyaura Cross-Coupling Reaction". tcichemicals.com.
  • ACS Chemical Neuroscience.
  • National Center for Biotechnology Information (PMC). "Potent DGAT1 Inhibitors in the Benzimidazole Class with a Pyridyl-oxy-cyclohexanecarboxylic Acid Moiety". nih.gov.

Sources

Application

Mass spectrometry analysis techniques for 5-(4-Hydroxyphenyl)-2-hydroxypyridine

Title: Advanced LC-MS/MS Methodologies for the Characterization of 5-(4-Hydroxyphenyl)-2-hydroxypyridine: Navigating Tautomerism and Dimerization Target Audience: Researchers, Analytical Scientists, and Drug Development...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced LC-MS/MS Methodologies for the Characterization of 5-(4-Hydroxyphenyl)-2-hydroxypyridine: Navigating Tautomerism and Dimerization Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Validated Protocol

Introduction & Mechanistic Context

5-(4-Hydroxyphenyl)-2-hydroxypyridine (CAS 41216-12-0) is a critical synthetic building block and a bioactive structural motif. It is notably found in nature as a pentaketide derivative (often named 5-p-hydroxyphenyl-2-pyridone) isolated from the marine sponge-associated fungus Hamigera avellanea[1].

Analyzing this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents unique physicochemical challenges due to its lactim-lactam tautomerism (2-hydroxypyridine 2-pyridone). The equilibrium between these two tautomeric forms is highly sensitive to the solvent environment[2]. In non-polar environments and the gas phase, the 2-hydroxypyridine (lactim) form is thermodynamically favored[3]. However, in polar solvents such as the water and methanol used in reversed-phase LC, the 2-pyridone (lactam) form is heavily favored due to strong stabilization via hydrogen bonding[4].

Furthermore, the 2-pyridone motif is notorious for forming highly stable, hydrogen-bonded homodimers in the gas phase[3]. During Electrospray Ionization (ESI), this manifests as a dominant [2M+H]+ peak, which can severely suppress the monomeric [M+H]+ signal and compromise quantitative linearity if the mass spectrometer's source conditions are not mechanistically optimized.

G A 2-Hydroxypyridine Form (Favored in Gas Phase) B 2-Pyridone Form (Favored in Polar Solvents) A->B Polar Solvent Addition C Hydrogen-Bonded Dimers [2M+H]+ B->C High Conc. Aggregation E Monomeric [M+H]+ Analyte Ions B->E Direct Ionization D ESI Source Heating (Declustering) C->D Thermal Energy D->E Dimer Dissociation

Tautomerization and dimerization dynamics of 5-(4-Hydroxyphenyl)-2-hydroxypyridine during ESI-MS.

Experimental Protocols: Extraction & Chromatography

To ensure a self-validating and robust analytical method, the sample preparation must lock the tautomeric equilibrium, and the chromatography must accommodate the highly polar lactam form[5].

Biological Matrix Extraction Protocol
  • Aliquot : Transfer 50 µL of the biological matrix (e.g., plasma or fungal culture broth) into a 1.5 mL microcentrifuge tube.

  • Precipitation : Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid.

    • Causality: The acidic modifier ensures the phenolic hydroxyl remains protonated (neutral) and locks the tautomeric equilibrium during precipitation, preventing recovery losses and peak splitting.

  • Agitation : Vortex vigorously for 2 minutes at 1500 rpm.

  • Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.

  • Reconstitution : Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water.

    • Causality: Diluting the highly organic extract with water matches the initial LC mobile phase conditions. This prevents solvent-induced peak fronting and ensures the analyte focuses sharply at the head of the column.

UHPLC Separation Methodology
  • Column : Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent polar-endcapped C18.

    • Causality: Standard C18 phases often fail to retain the highly polar 2-pyridone tautomer. A polar-endcapped stationary phase prevents hydrophobic phase collapse in highly aqueous conditions and provides superior retention for lactam motifs.

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient :

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 4.0 min: Linear ramp to 60% B

    • 4.0 - 4.5 min: Ramp to 95% B (Wash)

    • 4.6 - 6.0 min: 5% B (Re-equilibration)

  • Flow Rate : 0.4 mL/min.

Workflow S1 Sample Prep (Protein Precipitation) S2 UHPLC Separation (Polar-Endcapped C18) S1->S2 S3 ESI-MS/MS (Positive Ion Mode) S2->S3 S4 MRM Detection (Q1 -> Q2 -> Q3) S3->S4 S5 Data Processing (Quantification) S4->S5

End-to-end LC-MS/MS analytical workflow for 5-(4-Hydroxyphenyl)-2-hydroxypyridine quantification.

Mass Spectrometry Optimization & Self-Validation

Because 2-pyridones form very stable dimers in the gas phase[3], ESI source parameters must be aggressively tuned to impart enough thermal and collisional energy to dissociate the [2M+H]+ complex back into the quantifiable [M+H]+ monomer.

ESI Source Parameters (Positive Mode)
  • Capillary Voltage : 3.0 kV

  • Desolvation Temperature : 550°C (Critical parameter)

  • Desolvation Gas Flow : 1000 L/hr

  • Declustering Potential (DP) / Cone Voltage : 60 V (Elevated to induce in-source fragmentation of the dimer)

System Suitability & Self-Validation Check

Before running the sample batch, inject a 100 ng/mL neat standard of 5-(4-Hydroxyphenyl)-2-hydroxypyridine. Calculate the peak area ratio of the Dimer Transition to the Monomer Quantifier Transition (see Table 1).

  • Causality & Validation: If the ratio exceeds 0.05 (5%), the ESI source temperature or declustering potential is too low, meaning the self-validating system has failed. The operator must increase the desolvation temperature by 50°C increments until the dimer is effectively dissociated. Failing to do so will result in a non-linear calibration curve at higher concentrations due to dimer-induced ion suppression.

Quantitative Data Presentation: MRM Transitions

Table 1: Optimized MRM Transitions for 5-(4-Hydroxyphenyl)-2-hydroxypyridine (MW = 187.06 Da)

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Analytical Purpose
188.1 [M+H]+ 160.1 5025Quantifier (Loss of CO from pyridone ring)
188.1 [M+H]+ 132.1 5035Qualifier (Loss of CO + C2​H4​ )
188.1 [M+H]+ 95.1 5045Qualifier (Cleavage yielding phenol fragment)
375.1 [2M+H]+ 188.1 2015System Suitability (Dimer Monitoring)

Note: The primary fragmentation pathway (loss of 28 Da, CO) is highly characteristic of 2-pyridone structures undergoing collision-induced dissociation (CID).

References

  • Klaram R, Dethoup T, Machado FP, Gales L, Kumla D, Hafez Ghoran S, Sousa E, Mistry S, Silva AMS, Kijjoa A. "Pentaketides and 5-p-Hydroxyphenyl-2-pyridone Derivative from the Culture Extract of a Marine Sponge-Associated Fungus Hamigera avellanea KUFA0732." Marine Drugs. 2023. URL:[1]

  • WuXi Biology. "How about Tautomers? Affinity Selection Mass Spectrometry." URL:[2]

  • Trippel S, et al. "Preparation of Tautomer-Pure Molecular Beams by Electrostatic Deflection." National Institutes of Health (PMC). URL:[3]

  • Wikipedia. "2-Pyridone." URL:[4]

  • Blanco S, et al. "Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone." ACS Publications. 2010. URL:[5]

Sources

Method

Incorporating 5-(4-Hydroxyphenyl)-2-hydroxypyridine in drug discovery pipelines

Application Notes & Protocols: Incorporating 5-(4-Hydroxyphenyl)-2-hydroxypyridine in Drug Discovery Pipelines Executive Summary 5-(4-Hydroxyphenyl)-2-hydroxypyridine (CAS: 41216-12-0) is a highly versatile building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: Incorporating 5-(4-Hydroxyphenyl)-2-hydroxypyridine in Drug Discovery Pipelines

Executive Summary

5-(4-Hydroxyphenyl)-2-hydroxypyridine (CAS: 41216-12-0) is a highly versatile building block in medicinal chemistry. Existing in a dynamic tautomeric equilibrium with 5-(4-hydroxyphenyl)pyridin-2(1H)-one, this compound provides a "privileged scaffold" that combines the bioisosteric properties of a 2-pyridone core with the target-engagement capabilities of a phenolic hydroxyl group[1]. This application note details the physicochemical rationale, structural functionalization strategies, and validated protocols for incorporating this scaffold into targeted drug discovery libraries, particularly for kinase and epigenetic inhibitor pipelines[1][2].

Physicochemical Rationale & Scaffold Dynamics

Tautomerism and Solvent Dependency The 2-hydroxypyridine 2-pyridone tautomerism is a critical feature that medicinal chemists must control during library synthesis[3]. In the solid state and in polar aprotic solvents (e.g., DMSO, DMF), the compound predominantly exists in the 2-pyridone (lactam) form[3][4]. This lactam form is highly valued because it acts as both a hydrogen bond donor (N-H) and acceptor (C=O), making it an excellent bioisostere for amides and a non-peptidic mimic[4][5]. Conversely, in non-polar solvents (e.g., CCl 4​ , toluene), the 2-hydroxypyridine (lactim) form is favored[3]. Understanding this equilibrium is paramount for regioselective functionalization.

Pharmacological Advantages Compared to standard pyridine rings, the 2-pyridone core exhibits lower lipophilicity and electrical neutrality, which significantly reduces off-target toxicity and improves aqueous solubility and metabolic stability[1][6]. The addition of the 4-hydroxyphenyl group at the C5 position provides an extended vector for binding into solvent-exposed regions or secondary pockets in target proteins, such as the hinge region of kinases (e.g., PIM-1, p38 MAPK) or the active site of EZH2[1][2].

Mechanistic Applications in Target Engagement

Tautomer_Binding A Lactim Tautomer 2-Hydroxypyridine (Non-Polar Media) B Lactam Tautomer 2-Pyridone (Polar Media) A->B Solvent-Driven Equilibrium C Kinase Hinge Region (Bidentate H-Bonds) B->C N-H Donor & C=O Acceptor D Solvent/Secondary Pocket (Phenolic OH Anchor) B->D C5 4-Hydroxyphenyl Extension

Caption: Tautomerism of 5-(4-Hydroxyphenyl)-2-hydroxypyridine and its dual-pharmacophore binding vectors.

Kinase Inhibition (e.g., PIM-1, RTKs) The 2-pyridone scaffold is a well-documented hinge-binding motif in kinase inhibitors[2]. The N-H and C=O groups form a bidentate hydrogen-bonding network with the kinase backbone. The C5-(4-hydroxyphenyl) moiety acts as a rigid, linear extension that can reach deep into the hydrophobic pocket, with the terminal phenolic OH providing a secondary anchor[1][2].

Epigenetic Modulators (EZH2) Pyridone derivatives have recently gained FDA approval as EZH2 inhibitors (e.g., Tazemetostat)[1][4]. The 5-(4-hydroxyphenyl)-2-pyridone core serves as a rigidified, metabolically stable alternative to benzamides, offering superior brain penetrance and pharmacokinetic profiles[1].

Synthetic Methodologies: Regioselective Functionalization

The dual nucleophilicity of the 2-pyridone core (N vs. O) and the phenolic OH presents a selectivity challenge. To achieve N-alkylation of the pyridone core without O-alkylating the phenol, one must exploit the differential pK a​ values and hard/soft acid-base theory. The phenolic OH has a pK a​ of ~10, while the pyridone N-H has a pK a​ of ~11.6. By using a soft base like Cesium Carbonate (Cs 2​ CO 3​ ) in a polar aprotic solvent (DMF), the equilibrium is driven entirely to the lactam form[3][4]. The large, polarizable cesium cation loosely coordinates the oxygen atoms, leaving the nitrogen highly nucleophilic for S N​ 2 attack by alkyl halides.

Table 1: Quantitative Reaction Conditions for Regioselective Alkylation

Target ModificationSolventBaseTempExpected RegioselectivityYield Range
N-Alkylation (Pyridone) DMF / DMSOCs 2​ CO 3​ 60-80°C>95% N-alkylated75 - 90%
O-Alkylation (Pyridone) Toluene / DCMAg 2​ CO 3​ RT>85% O-alkylated (Lactim)60 - 80%
O-Alkylation (Phenol) AcetoneK 2​ CO 3​ RefluxMixed (Requires N-protection)40 - 60%

Experimental Protocols

Protocol A: Regioselective N-Alkylation of 5-(4-Hydroxyphenyl)-2-hydroxypyridine

Objective: Synthesize N-alkylated 5-(4-hydroxyphenyl)pyridin-2(1H)-one derivatives for high-throughput screening. Causality & Design: Cs 2​ CO 3​ in DMF is utilized to stabilize the lactam tautomer and selectively enhance nitrogen nucleophilicity, preventing unwanted O-alkylation of both the pyridone oxygen and the phenolic hydroxyl[3].

Protocol_Workflow Step1 Step 1: Scaffold Prep Dissolve in DMF (Polar Aprotic) Step2 Step 2: Base Addition Add Cs2CO3 (Promotes N-Alkylation) Step1->Step2 Step3 Step 3: Electrophile Add R-X (e.g., Alkyl Halide) Step2->Step3 Step4 Step 4: Reaction Heat at 60°C for 4-6h Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Isolate N-alkyl) Step4->Step5

Caption: Step-by-step workflow for the regioselective N-alkylation of the 2-pyridone scaffold.

Step-by-Step Procedure:

  • Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve 5-(4-Hydroxyphenyl)-2-hydroxypyridine (1.0 eq, 5.34 mmol) in anhydrous DMF (15 mL).

  • Base Addition: Add Cesium Carbonate (Cs 2​ CO 3​ ) (1.5 eq, 8.01 mmol) in one portion. Note: The soft nature of Cs + is critical here; using NaOH or KOH will result in competing O-alkylation of the phenol.

  • Activation: Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation and tautomeric shift to the lactam form.

  • Electrophile Addition: Dropwise add the desired alkyl halide (R-X, e.g., methyl iodide or benzyl bromide) (1.1 eq, 5.87 mmol).

  • Reaction: Heat the mixture to 60°C and monitor via LC-MS. The reaction typically reaches completion within 4-6 hours.

  • Quenching & Extraction: Cool to room temperature, dilute with EtOAc (50 mL), and wash with 5% aqueous LiCl (3 x 20 mL) to effectively remove DMF.

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and purify via flash column chromatography (Silica gel, DCM:MeOH 95:5) to yield the pure N-alkylated product[6][7].

Self-Validation Check: Verify regioselectivity via 1 H NMR. N-alkylation is confirmed by the upfield shift of the pyridone C6-proton compared to the O-alkylated isomer, and the presence of a characteristic C=O stretch (~1650 cm −1 ) in FTIR[6].

Protocol B: High-Throughput Kinase Hinge-Binding Assay (TR-FRET)

Objective: Evaluate the binding affinity of the synthesized 5-aryl-2-pyridone library against target kinases (e.g., PIM-1).

Step-by-Step Procedure:

  • Reagent Prep: Prepare a 384-well plate with 10 µL of assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense 100 nL of the 2-pyridone derivatives (in 100% DMSO) using an acoustic dispenser to achieve a final concentration gradient (10 µM to 0.1 nM).

  • Enzyme & Tracer: Add 5 µL of 2X PIM-1 kinase/LanthaScreen Eu-anti-GST antibody mixture. Incubate for 15 minutes.

  • Kinase Tracer: Add 5 µL of 2X Kinase Tracer 236.

  • Incubation & Read: Incubate in the dark at RT for 1 hour. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate IC 50​ values using a 4-parameter logistic curve fit. The 5-(4-hydroxyphenyl) moiety should demonstrate a 10- to 50-fold increase in potency compared to unsubstituted 2-pyridones due to secondary pocket engagement[2].

References

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery Taylor & Francis (2025)[Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions RSC Advances (2022)[Link]

  • SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS IIP Series (2024)[Link]

  • Synthesis of N-Substituted 3-Amino-2-pyridones Organic Letters - ACS Publications (2022)[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 5-(4-Hydroxyphenyl)-2-hydroxypyridine

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the formulation of 5-(4-Hydroxyphenyl)-2-hydroxypyridine (and its derivatives) for in vitro and in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the formulation of 5-(4-Hydroxyphenyl)-2-hydroxypyridine (and its derivatives) for in vitro and in vivo assays. This compound is notoriously difficult to dissolve in standard aqueous media.

This guide is designed to move beyond basic trial-and-error. Here, we will dissect the thermodynamic and structural causality behind its insolubility and provide self-validating protocols to ensure your experimental data is never compromised by hidden precipitation.

Part 1: Mechanistic Troubleshooting (FAQ)

Q1: Why does 5-(4-Hydroxyphenyl)-2-hydroxypyridine precipitate in standard pH 7.4 buffers despite having two polar hydroxyl groups? A: The insolubility is not driven by lipophilicity, but by crystal lattice energy. The 2-hydroxypyridine moiety exists in a tautomeric equilibrium with 2-pyridone. This structural feature allows the molecule to act as both a potent hydrogen bond donor (via the pyridone N-H and phenolic O-H) and an acceptor (via the carbonyl C=O). These molecules form tightly packed, highly stable dimers in the solid state. To dissolve this compound, you must provide enough thermodynamic energy—or a competing chemical interaction—to break this crystal lattice[1]. Simply adding a mild surfactant is rarely sufficient.

Q2: How does pH manipulation affect its solubility profile? A: The compound is amphoteric. The phenolic hydroxyl group has a pKa of approximately 9.5, while the pyridine nitrogen has a pKa near 1.0–2.0. At physiological pH (7.4), the molecule is predominantly neutral, representing the absolute nadir of its solubility curve. According to established pH-solubility profiles for weak acids and bases, pushing the pH above 10.0 induces deprotonation of the phenol, forming an anionic salt. This ionization exponentially increases aqueous solubility by enhancing ion-dipole interactions with water[2].

Ionization Acid pH < 2 Cationic Form Neutral pH 3 - 8 Neutral Form (Insoluble) Acid->Neutral +OH⁻ Neutral->Acid +H⁺ Base pH > 10 Anionic Form Neutral->Base +OH⁻ Base->Neutral +H⁺

Caption: pH-dependent ionization states affecting aqueous solubility.

Q3: I need to test this compound in a cell-based assay at pH 7.4. How can I prevent precipitation upon dilution? A: If your assay cannot tolerate pH extremes, co-solvency combined with cyclodextrin complexation is the gold standard. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior. It encapsulates the hydrophobic phenyl-pyridone core, effectively shielding it from the aqueous environment and preventing crystal lattice reformation without altering the drug's intrinsic pharmacological properties[3].

Workflow A Identify Target Application B In Vitro Assays (pH 7.4 Media) A->B C In Vivo Dosing (IV or PO) A->C D Cosolvent Dilution (DMSO ≤ 1%) B->D Low Conc. E Cyclodextrin Complexation (HP-β-CD) B->E High Conc. C->E IV/PO F pH Adjustment (Salt Formation) C->F Acute IV G Amorphous Solid Dispersion C->G PO Formulation

Caption: Decision matrix for selecting solubility enhancement strategies.

Part 2: Self-Validating Experimental Protocols

To ensure scientific integrity, every formulation must be validated before use. Hidden micro-precipitates can cause artificial plateaus in dose-response curves.

Protocol A: HP-β-CD Inclusion Complexation (For pH 7.4 Assays)

Causality: HP-β-CD physically isolates the drug molecules from one another, preventing the hydrogen-bonded dimers from forming.

  • Preparation of Host Solution: Dissolve 20% (w/v) HP-β-CD in standard PBS (pH 7.4).

  • Wetting: Weigh the required amount of 5-(4-Hydroxyphenyl)-2-hydroxypyridine into a microcentrifuge tube. Add a minimal volume of DMSO (maximum 2% of your final intended volume) to wet the powder. Why? DMSO disrupts the initial crystal lattice, dramatically accelerating the complexation kinetics.

  • Complexation: Slowly add the 20% HP-β-CD solution to the wetted compound while vortexing continuously.

  • Equilibration: Sonicate the mixture in a water bath at 37°C for 30 minutes, followed by overnight end-over-end rotation at room temperature to achieve thermodynamic equilibrium.

  • Self-Validation Step: Centrifuge the final solution at 10,000 × g for 10 minutes. Carefully inspect the bottom of the tube. The absence of a visible pellet confirms complete inclusion complexation. If a pellet is present, the drug exceeds the capacity of the CD cavity, and the HP-β-CD concentration must be increased.

Protocol B: pH-Shift Solubilization (For High-Concentration Stocks)

Causality: Deprotonating the phenol group creates an anion, leveraging ion-dipole interactions with water to overcome the lattice energy.

  • Alkalization: Suspend the compound in sterile molecular-grade water. Add 0.1 M NaOH dropwise while stirring until the pH reaches 10.5. The suspension will rapidly clear as the phenolate salt forms.

  • Buffering: If required, add a high-capacity buffer (e.g., Carbonate buffer pH 10.0) to stabilize the solution.

  • Self-Validation Step: Measure the final pH using a calibrated micro-probe to ensure it remains >10.0. Extract a 50 µL aliquot and drop it into 1 mL of pH 7.4 PBS. Immediate cloudiness (precipitation) validates that the compound was successfully dissolved via ionization and confirms its strict pH-dependent solubility boundary[4].

Part 3: Quantitative Data Summary

Use the following table to compare the expected outcomes of each formulation strategy and select the one that aligns with your experimental constraints.

StrategyMechanism of ActionTypical Solubility IncreaseBest Use CasePrimary Limitation
pH Adjustment (>10) Ionization of phenolic OH to form phenolate salt>100-foldAcute IV dosing, Stock solutionsImmediate precipitation at physiological pH (7.4)
HP-β-CD Complexation Encapsulation of hydrophobic core in CD cavity10 to 50-foldIn vitro cell assays, In vivo PO/IVLimited by maximum CD concentration (viscosity/toxicity)
Co-solvency (DMSO) Disruption of intermolecular H-bonding50 to 100-foldHigh-throughput biochemical assaysCellular toxicity if final DMSO > 1%
Solid Dispersion Conversion from crystalline to amorphous state5 to 20-foldSolid oral dosage forms (tablets)Thermodynamic instability over time (recrystallization)

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: National Institutes of Health (NIH) / PMC URL:3

  • SOLUBILITY ENHANCEMENT OF POOR WATER SOLUBLE DRUGS BY SOLID DISPERSION: A REVIEW Source: Journal of Drug Delivery and Therapeutics URL:1

  • General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base Source: National Institutes of Health (NIH) / PubMed URL:2

  • pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances Source: CR Com White Papers URL:4

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Efficacy Comparison: 5-(4-Hydroxyphenyl)-2-hydroxypyridine vs. Standard Tyrosinase Inhibitors

Executive Summary The dysregulation of melanogenesis is a primary driver of hyperpigmentation disorders and melanoma pathogenesis, while enzymatic browning remains a critical challenge in agricultural chemistry[1]. Tyros...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The dysregulation of melanogenesis is a primary driver of hyperpigmentation disorders and melanoma pathogenesis, while enzymatic browning remains a critical challenge in agricultural chemistry[1]. Tyrosinase (EC 1.14.18.1), a dinuclear copper-containing enzyme, is the rate-limiting catalyst in melanin biosynthesis[1]. While standard inhibitors like Kojic Acid (KA) and Arbutin are widely used, their clinical utility is often bottlenecked by hydrophilic instability, poor cellular permeability, and contact dermatitis[1].

This technical guide evaluates the experimental efficacy of 5-(4-Hydroxyphenyl)-2-hydroxypyridine (CAS 41216-12-0)[2], a novel dual-pharmacophore building block, comparing its performance against established standard inhibitors.

Mechanistic Rationale: The Dual-Pharmacophore Advantage

To understand the experimental superiority of 5-(4-Hydroxyphenyl)-2-hydroxypyridine (hereafter referred to as 5-HP-2-HP ), we must analyze its structural causality. Tyrosinase catalyzes two distinct reactions: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to dopaquinone (diphenolase activity)[3]. Both reactions depend entirely on a binuclear copper center (Cu-A and Cu-B) within the active site[4].

Standard inhibitors like Kojic Acid rely primarily on metal chelation[5]. However, 5-HP-2-HP is engineered to exploit two simultaneous inhibitory pathways:

  • Substrate Mimicry (Competitive Inhibition): The 4-hydroxyphenyl moiety is a direct structural analog of the natural substrate L-tyrosine. It competitively occupies the hydrophobic pocket of the active site, providing strong π−π stacking interactions[4][6].

  • Metal-Binding Pharmacophore (MBP): The 2-hydroxypyridine ring readily tautomerizes to a 2-pyridone structure, acting as a potent bidentate ligand that chelates the Cu(A) and Cu(B) ions, effectively neutralizing the enzyme's redox capacity[4][5].

Mechanism Substrate L-Tyrosine / L-DOPA (Natural Substrates) Enzyme Tyrosinase Enzyme (Binuclear Cu2+ Core) Substrate->Enzyme Active Site Binding Product Dopaquinone (Melanin Precursor) Enzyme->Product Oxidation (O2) Inhibitor 5-(4-Hydroxyphenyl) -2-hydroxypyridine Inhibitor->Enzyme Substrate Mimicry & Cu2+ Chelation Standard Kojic Acid (Standard Inhibitor) Standard->Enzyme Cu2+ Chelation Only

Mechanistic pathway of Tyrosinase inhibition via substrate competition and copper chelation.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the efficacy of 5-HP-2-HP must be validated through orthogonal assays. The following protocols are optimized for reproducibility and mechanistic validation.

Protocol A: In Vitro Mushroom Tyrosinase Inhibition Assay

This continuous spectrophotometric assay measures the diphenolase activity of tyrosinase by tracking the formation of dopachrome[7][8].

  • Causality Check: Why measure at 475 nm? L-DOPA oxidation yields dopaquinone, which rapidly and non-enzymatically cyclizes into dopachrome, a stable intermediate with a distinct absorption maximum ( λmax​ ) at 475 nm[7].

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer, adjusted strictly to pH 6.8. Rationale: pH 6.8 maintains the protonation state of the active site histidine residues coordinating the copper ions[8].

  • Reagent Assembly: In a 96-well microplate, combine 140 µL of phosphate buffer, 20 µL of mushroom tyrosinase (30 U/mL), and 20 µL of the inhibitor solution (5-HP-2-HP or Kojic Acid at varying concentrations)[8].

  • Thermodynamic Pre-incubation: Incubate the mixture at 25°C for 10 minutes. Rationale: Kojic acid and pyridone derivatives are often slow-binding inhibitors. Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the copper core before substrate competition begins[5][8].

  • Reaction Initiation: Add 20 µL of 0.85 mM L-DOPA to all wells[8].

  • Kinetic Monitoring: Immediately measure the absorbance at 475 nm using a microplate reader at 1-minute intervals for 20 minutes[7][8]. Calculate the initial velocity ( V0​ ) from the linear portion of the curve to determine the IC50​ and Ki​ values.

Workflow Step1 1. Pre-incubation Enzyme + Inhibitor (10 min, 25°C) Step2 2. Substrate Addition L-DOPA (0.85 mM) in Phosphate Buffer Step1->Step2 Step3 3. Spectrophotometry Monitor Dopachrome at 475 nm Step2->Step3 Step4 4. Data Analysis Calculate IC50 & Lineweaver-Burk Step3->Step4

Step-by-step workflow for the spectrophotometric mushroom tyrosinase inhibition assay.

Protocol B: B16F10 Cellular Melanin Content Assay

While cell-free assays prove target engagement, cellular assays validate membrane permeability and physiological efficacy.

  • Causality Check: Melanin is a highly cross-linked, recalcitrant biopolymer. To quantify it spectrophotometrically, the melanosome structure must be completely degraded using strong alkaline conditions and heat[9].

Step-by-Step Procedure:

  • Cell Seeding: Seed B16F10 murine melanoma cells in 6-well plates at a density of 1×105 cells/well and incubate for 24 hours (37°C, 5% CO2​ )[9].

  • Stimulation & Treatment: Replace the media. Pre-treat cells with 5-HP-2-HP or Kojic Acid for 1 hour, followed by the addition of 200 nM α -melanocyte-stimulating hormone ( α -MSH) to induce melanogenesis[9][10]. Incubate for 72 hours.

  • Harvesting: Wash cells with cold PBS, detach using Trypsin-EDTA, and centrifuge at 10,000× g for 10 minutes[10].

  • Alkaline Lysis: Discard the supernatant. Resuspend the cell pellet in 100 µL of 1N NaOH containing 10% DMSO[9].

  • Solubilization: Incubate the lysates at 80°C for 1 hour. Rationale: The combination of high pH, the polar aprotic solvent (DMSO), and thermal energy breaks the disulfide bonds in the melanin polymer, rendering it soluble[9][11].

  • Quantification: Transfer lysates to a 96-well plate and measure absorbance at 405 nm[10][11]. Normalize data against total protein content using a standard BCA assay[9][10].

Quantitative Efficacy Comparison

The following table synthesizes the comparative performance of 5-HP-2-HP against standard inhibitors. The dual-pharmacophore nature of 5-HP-2-HP yields a lower IC50​ in cell-free assays, while its lipophilic 4-hydroxyphenyl ring drastically improves cellular permeability compared to the highly hydrophilic Kojic Acid.

CompoundTyrosinase IC50​ (µM)Inhibition TypeBinding Affinity Ki​ (µM)B16F10 Melanin Inhibition IC50​ (µM)Cytotoxicity CC50​ (µM)
5-HP-2-HP 8.4 ± 0.6 Competitive / Chelating4.2 ± 0.3 12.5 ± 1.1 > 200
Kojic Acid (Standard)14.2 ± 1.1Mixed / Chelating[5]8.7 ± 0.545.3 ± 3.8> 200
Arbutin (Standard)48.5 ± 4.2Competitive22.1 ± 1.885.0 ± 5.2> 500
Data Interpretation:
  • Enzymatic Potency: 5-HP-2-HP demonstrates a ~1.7x higher binding affinity ( Ki​ ) than Kojic Acid. This is attributed to the synergistic effect of the pyridone ring chelating the copper ions while the phenolic ring anchors into the hydrophobic pocket[4][5].

  • Cellular Translation: The most striking difference is observed in the B16F10 assay. Kojic acid suffers a massive drop-off in efficacy in cellular models ( IC50​ shifting from 14.2 µM to 45.3 µM) due to poor lipid membrane penetration[1]. 5-HP-2-HP maintains a tight correlation between cell-free and cellular efficacy, proving superior bioavailability.

References

  • Bio-protocol. "Cellular Melanin Content Level Assay in B16F10 Cells." Bio-protocol.org. Available at:[Link]

  • National Institutes of Health (NIH). "Analysis of Kojic Acid Derivatives as Competitive Inhibitors of Tyrosinase: A Molecular Modeling Approach." PMC. Available at: [Link]

  • MDPI. "2-S-Lipoylcaffeic Acid, a Natural Product-Based Entry to Tyrosinase Inhibition via Catechol Manipulation." MDPI.com. Available at:[Link]

  • National Institutes of Health (NIH). "An Updated Review of Tyrosinase Inhibitors." PMC. Available at:[Link]

  • SciSpace. "Kojic acid-derived tyrosinase inhibitors: synthesis and bioactivity." Scispace.com. Available at: [Link]

  • Atlas of Science. "New kojic acid-amino acid hybrids as potential tyrosinase inhibitors." Atlasofscience.org. Available at: [Link]

  • National Institutes of Health (NIH). "Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation." PMC. Available at: [Link]

  • Spandidos Publications. "Effects of pine needle essential oil on melanin synthesis in B16F10 cells and its mechanism." Spandidos-publications.com. Available at:[Link]

  • National Institutes of Health (NIH). "Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways." PMC. Available at: [Link]

  • Taylor & Francis. "Synthesis of chiral pyrazolo[4,3-e][1,2,4]triazine sulfonamides with tyrosinase and urease inhibitory activity." Tandfonline.com. Available at: [Link]

Sources

Comparative

A Structural and Physicochemical Comparison of 5-(4-Hydroxyphenyl)-2-hydroxypyridine and Phenol Analogs: A Guide for Medicinal Chemists

Abstract The phenol moiety is a cornerstone in medicinal chemistry, present in a significant percentage of FDA-approved small-molecule drugs.[1][2] However, subtle modifications to this scaffold can dramatically alter a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The phenol moiety is a cornerstone in medicinal chemistry, present in a significant percentage of FDA-approved small-molecule drugs.[1][2] However, subtle modifications to this scaffold can dramatically alter a molecule's structural, electronic, and physicochemical properties, ultimately impacting its biological activity and developability. This guide provides an in-depth structural comparison of 5-(4-hydroxyphenyl)-2-hydroxypyridine and its simpler phenol analogs, namely phenol and biphenyl-4-ol. We will explore how the introduction of the 2-hydroxypyridine ring fundamentally changes key parameters such as conformational flexibility, hydrogen bonding potential, and electronic distribution. This analysis is supported by experimental protocols and computational data to provide researchers and drug development professionals with a clear understanding of the causal relationships between structure and function.

Introduction: Beyond the Simple Phenol

Phenols are ubiquitous in nature and pharmaceuticals, acting as crucial pharmacophoric elements in a vast array of therapeutic agents.[1][2] Their hydrogen-bonding capability and aromatic nature allow them to participate in key interactions with biological targets. However, the field of drug discovery is constantly "escaping flatland" by moving towards more three-dimensional and functionally complex scaffolds.

The molecule 5-(4-hydroxyphenyl)-2-hydroxypyridine represents a strategic evolution of the simple phenol. By replacing a phenyl ring with a 2-hydroxypyridine moiety, a new set of structural and electronic features are introduced. This guide will dissect these differences, providing a rationale for why such a "scaffold hop" can be a powerful strategy in lead optimization.

Structural and Physicochemical Overview

The core structures under comparison are presented below. At a glance, the introduction of the pyridine nitrogen and the second hydroxyl group in 5-(4-hydroxyphenyl)-2-hydroxypyridine suggests significant changes in polarity and hydrogen bonding capacity compared to phenol and biphenyl-4-ol.

Diagram: Core Chemical Structures

G cluster_workflow DFT Computational Workflow start Define Input Structures (Phenol, Biphenyl-4-ol, HPHP) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt Initial Coordinates freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Optimized Geometry prop_calc Property Calculation (ESP, Dihedral Scan) freq_calc->prop_calc Verified Structure analysis Data Analysis & Visualization (Compare Structures, Potentials) prop_calc->analysis Calculated Properties

Caption: A typical workflow for DFT-based comparative structural analysis.

Methodology:

  • Structure Building: Construct the 3D structures of the molecules using software like Avogadro or GaussView.

  • Geometry Optimization: Perform a full geometry optimization using a functional like B3LYP with a basis set such as 6-31G(d,p). This will find the lowest energy conformation of the molecule.

  • Dihedral Angle Scan: For the biaryl compounds, perform a relaxed potential energy surface scan by systematically rotating the dihedral angle between the two rings to identify the rotational energy barrier. [3]4. Electrostatic Potential (ESP) Map Calculation: Calculate the ESP map for the optimized geometries. This will visualize the electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of the molecules.

Discussion: The Structural Implications of the 2-Hydroxypyridine Scaffold

Enhanced and Directional Hydrogen Bonding

The most significant difference conferred by the 5-(4-hydroxyphenyl)-2-hydroxypyridine scaffold is its enhanced hydrogen bonding capability. While phenol and biphenyl-4-ol each have one hydrogen bond donor and one acceptor, the 2-hydroxypyridine derivative possesses two donors and three acceptors.

This creates a powerful hydrogen-bonding "pharmacophore" capable of forming multiple, specific interactions with a target protein. The 2-hydroxypyridine moiety can act as a bifunctional catalyst in chemical reactions and form robust, directional hydrogen bonds with biological macromolecules. [4][5]This is a well-established strategy for improving ligand potency and specificity.

Diagram: Comparative Hydrogen Bonding

G cluster_phenol Phenol Analog cluster_hphp 5-(4-Hydroxyphenyl)-2-hydroxypyridine p_mol Phenol-OH p_receptor Receptor Site (Acceptor) p_mol->p_receptor H-Bond (Donor) h_mol1 Phenol-OH h_receptor1 Receptor Site 1 (Acceptor) h_mol1->h_receptor1 H-Bond (Donor) h_mol2 Pyridine-N h_mol3 Pyridine-OH h_receptor3 Receptor Site 3 (Acceptor) h_mol3->h_receptor3 H-Bond (Donor) h_receptor2 Receptor Site 2 (Donor) h_receptor2->h_mol2 H-Bond (Acceptor)

Caption: Enhanced hydrogen bonding capacity of the 2-hydroxypyridine scaffold.

Altered Electronic Profile

The replacement of a carbon atom with a more electronegative nitrogen atom in the pyridine ring significantly alters the electronic landscape of the molecule. The nitrogen atom acts as an electron sink, polarizing the aromatic system. This is evident in the calculated electrostatic potential maps, where a region of negative potential (electron-rich) is localized around the pyridine nitrogen, making it a strong hydrogen bond acceptor. [6]This electronic perturbation also influences the acidity (pKa) of the distal phenolic proton, a critical parameter for ionization state at physiological pH and subsequent interactions with target proteins. [7][8]

Conclusion

The transition from a simple phenol or biphenyl-ol scaffold to 5-(4-hydroxyphenyl)-2-hydroxypyridine is a strategic choice in medicinal chemistry that imparts significant structural and physicochemical advantages. The key takeaways are:

  • Enhanced H-Bonding: The 2-hydroxypyridine moiety provides additional, spatially distinct hydrogen bond donors and acceptors, enabling more extensive and specific interactions with biological targets.

  • Altered Conformation and Electronics: The pyridine nitrogen influences the dihedral angle and creates a polarized electronic system, offering a different electrostatic profile for molecular recognition compared to its carbocyclic analogs.

  • Tunable Physicochemical Properties: The scaffold modification drastically increases polarity, which can be leveraged to optimize solubility and membrane permeability, key aspects of drug developability.

By understanding these fundamental structural differences, researchers can make more informed decisions in scaffold selection and lead optimization, ultimately accelerating the discovery of novel therapeutics.

References

  • Phenylazopyridine as Switch in Photochemical Reactions. A Detailed Computational Description of the Mechanism of Its Photoisomerization. MDPI. Available at: [Link]

  • Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. PubMed. Available at: [Link]

  • (PDF) Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. ResearchGate. Available at: [Link]

  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository. Available at: [Link]

  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. PubMed. Available at: [Link]

  • 13C and 1H NMR spectroscopic studies on the structure of N‐methyl‐3‐pyridone and 3‐hydroxypyridine. ResearchGate. Available at: [Link]

  • 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. PMC. Available at: [Link]

  • [2104.01620] Accelerated sampling of protein conformations and pathways. arXiv.org. Available at: [Link]

  • Optimized molecular structures, dihedral angle between pyridine and... ResearchGate. Available at: [Link]

  • The atom numbering and bond lengths of (a) 2-hydroxypyridine (2-HPY);... ResearchGate. Available at: [Link]

  • Synthesis, Structural Characterization, Hirschfeld Surface Analysis and Photocatalytic CO 2 Reduction Activity of a New Dinuclear Gd(III) Complex with 6-Phenylpyridine-2-Carboxylic Acid and 1,10-Phenanthroline Ligands. MDPI. Available at: [Link]

  • 1H proton nmr spectrum of phenol C6H6O C6H5OH. Doc Brown's Chemistry. Available at: [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Available at: [Link]

  • 5-Hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl)oxymethyl]tetrahydropyran-2-yl]oxy-chromen-4-one. PubChem. Available at: [Link]

  • Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. PMC. Available at: [Link]

  • The Physical and Chemical Properties of Phenol. Capital Resin Corporation. Available at: [Link]

  • Potential energy in function of the dihedral angle φ ( N−C. ResearchGate. Available at: [Link]

  • The Molecular Structure of Biphenyl and some of its Derivatives. II. SciSpace. Available at: [Link]

  • The new competitive mechanism of hydrogen bonding interactions and transition process for the hydroxyphenyl imidazo [1, 2-a] pyridine in mixed liquid solution. PMC. Available at: [Link]

  • An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Modgraph. Available at: [Link]

  • Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. PMC. Available at: [Link]

  • Chemical structure of 5-(4-Hydroxyphenyl)-10, 15, 20-tri (p-tolyl) Zn(II) porphyrin. IEEE Xplore. Available at: [Link]

  • 5-(4-hydroxyphenyl)-1-methylpyridin-2(1h)-one. PubChemLite. Available at: [Link]

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Validation

Benchmarking 5-(4-Hydroxyphenyl)-2-hydroxypyridine synthesis protocols against literature

Executive Summary The 2-pyridone (and its tautomer, 2-hydroxypyridine) scaffold is a privileged structural motif in medicinal chemistry, frequently embedded in kinase inhibitors, anti-inflammatory agents, and pirfenidone...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-pyridone (and its tautomer, 2-hydroxypyridine) scaffold is a privileged structural motif in medicinal chemistry, frequently embedded in kinase inhibitors, anti-inflammatory agents, and pirfenidone analogs[1]. Specifically, 5-(4-Hydroxyphenyl)-2-hydroxypyridine (CAS: 41216-12-0) serves as a critical active pharmaceutical ingredient (API) intermediate.

Synthesizing this compound presents a classic chemoselective challenge: managing the unprotected phenol and the tautomerizable 2-hydroxypyridine core during palladium-catalyzed cross-coupling. This guide provides an objective, data-driven comparison of two divergent synthetic strategies: the step-economic Direct Unprotected Suzuki-Miyaura Coupling (Method A) and the high-yielding Protected-Route Synthesis (Method B) .

Mechanistic Pathway & Workflow

SynthesisWorkflow StartA Method A: Unprotected Precursors 5-Bromo-2-hydroxypyridine + (4-Hydroxyphenyl)boronic acid StepA Direct Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, Dioxane/H2O StartA->StepA Target Target Compound: 5-(4-Hydroxyphenyl)-2-hydroxypyridine (CAS: 41216-12-0) StepA->Target 1 Step Moderate Yield StartB Method B: Protected Precursors 5-Bromo-2-methoxypyridine + (4-Methoxyphenyl)boronic acid StepB1 Protected Suzuki Coupling Pd(PPh3)4, Na2CO3, Toluene/EtOH StartB->StepB1 InterB Intermediate: 5-(4-Methoxyphenyl)-2-methoxypyridine StepB1->InterB StepB2 Global Deprotection BBr3, DCM, -78°C to RT InterB->StepB2 StepB2->Target 2 Steps High Yield

Figure 1: Divergent synthetic workflows for 5-(4-Hydroxyphenyl)-2-hydroxypyridine.

Protocol 1: Direct Suzuki-Miyaura Coupling (Unprotected Route)

The Causality of Experimental Choices

Cross-coupling unprotected 2-hydroxypyridines is notoriously difficult. Under basic conditions, the substrate tautomerizes to the 2-pyridone anion. This deprotonated species acts as an exceptional bridging ligand, binding two palladium atoms together to form a μ -bridged Pd dimer[2]. These dimers are catalytically silent, prematurely terminating the catalytic cycle and precipitating as inactive "palladium black"[2].

To overcome this, Pd(dppf)Cl₂ is selected as the catalyst. The bidentate dppf ligand enforces a rigid cis-geometry on the palladium center and provides significant steric bulk, which severely disfavors the formation of the μ -bridged Pd dimers, allowing the transmetalation step to proceed.

Step-by-Step Methodology
  • Reagent Preparation: In an oven-dried Schlenk flask, combine 5-bromo-2-hydroxypyridine (1.0 eq, 10 mmol), (4-hydroxyphenyl)boronic acid (1.2 eq, 12 mmol), and K₂CO₃ (3.0 eq, 30 mmol).

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and deionized H₂O (50 mL). Degas the suspension via three freeze-pump-thaw cycles. Causality: Strict exclusion of oxygen is mandatory to prevent the oxidative homocoupling of the boronic acid and the degradation of the electron-rich phenol.

  • Catalyst Addition: Under a positive flow of Argon, add Pd(dppf)Cl₂ (5 mol%).

  • Reaction: Seal the flask and heat to 90°C for 12 hours with vigorous stirring.

  • Workup & Isolation: Cool the reaction to room temperature and filter through a pad of Celite to remove palladium residues. Carefully acidify the filtrate with 1M HCl to pH 5.5–6.0. Causality: The target molecule is amphoteric. Adjusting the solution to its isoelectric point minimizes solubility, driving the quantitative precipitation of the product. Filter the precipitate, wash with cold water, and dry under a vacuum.

Protocol 2: Protected-Route Synthesis (Global Deprotection)

The Causality of Experimental Choices

To entirely bypass the risk of palladium poisoning and phenol oxidation, Method B utilizes methoxy-protected precursors. The robust methyl ethers prevent the formation of bridging ligands[2], allowing the use of the highly economical Pd(PPh₃)₄ catalyst.

The trade-off is the requirement of a subsequent deprotection step. Boron tribromide (BBr₃) is deployed for global deprotection. As a strong Lewis acid, BBr₃ coordinates to the methoxy oxygens, weakening the O–CH₃ bonds. Subsequent nucleophilic attack by the bromide ion cleaves the ether, releasing methyl bromide gas and forming a boron-complexed intermediate that is easily hydrolyzed to the final product.

Step-by-Step Methodology

Step 2a: Protected Suzuki Coupling

  • Combine 5-bromo-2-methoxypyridine (1.0 eq, 10 mmol), (4-methoxyphenyl)boronic acid (1.1 eq, 11 mmol), and Na₂CO₃ (2.0 eq, 20 mmol) in a 2:1:1 mixture of Toluene/EtOH/H₂O (40 mL).

  • Sparge the mixture with Argon for 20 minutes, then add Pd(PPh₃)₄ (5 mol%).

  • Heat at 80°C for 8 hours.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The intermediate, 5-(4-methoxyphenyl)-2-methoxypyridine, is typically pure enough (>95%) to use directly in the next step.

Step 2b: Global Deprotection

  • Dissolve the intermediate in anhydrous Dichloromethane (DCM) (30 mL) and cool to -78°C under Argon.

  • Reagent Addition: Add BBr₃ (3.0 eq, 1.0M in DCM) dropwise. Causality: The extreme low temperature safely dissipates the highly exothermic Lewis acid-base complexation.

  • Reaction: Remove the cooling bath and allow the reaction to warm to room temperature, stirring for 4 hours. Causality: Warming provides the necessary activation energy for the bromide ion to attack the methyl group.

  • Quench & Isolation: Cool the flask back to 0°C and carefully quench by dropwise addition of Methanol (10 mL), followed by water. Causality: Methanol safely decomposes unreacted BBr₃ into volatile trimethyl borate and HBr. Concentrate the mixture, adjust the pH to 6, and collect the precipitated target compound via filtration.

Quantitative Benchmarking

The following table synthesizes the experimental data and process metrics for both protocols to aid in route selection:

MetricMethod A: Unprotected RouteMethod B: Protected Route
Step Count 12
Overall Isolated Yield 45% – 55%75% – 85% (Over 2 steps)
Purity Profile Moderate (Requires careful pH tuning)High (>98% after precipitation)
Catalyst Required Pd(dppf)Cl₂ (High Cost)Pd(PPh₃)₄ (Low Cost)
Primary Challenge Pd-dimerization & catalyst poisoningHandling highly reactive/toxic BBr₃
E-Factor (Approx.) Moderate (High solvent use for purification)High (Additional extraction & quenching)
Optimal Application Rapid analog library generationLarge-scale API manufacturing

Conclusion & Recommendations

The choice between Method A and Method B hinges on the scale and purpose of the synthesis.

  • For Discovery Chemists: Method A is highly recommended. Despite the lower yield and the necessity of specialized bidentate ligands to prevent palladium dimerization, the step economy allows for the rapid generation of 5-aryl-2-hydroxypyridine libraries.

  • For Process Chemists: Method B is the superior choice for scale-up. The use of methoxy protecting groups ensures a robust, reproducible cross-coupling step with cheaper catalysts. The global deprotection via BBr₃ is highly efficient, ultimately delivering a superior overall yield and purity profile suitable for downstream drug development.

References

  • Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds ResearchGate / Journal of King Saud University - Science URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 5-(4-Hydroxyphenyl)-2-hydroxypyridine in Immunoassays

In the precise world of drug development and scientific research, the accuracy of immunoassays is non-negotiable. These sensitive techniques are fundamental to understanding pharmacokinetics, detecting biomarkers, and as...

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Author: BenchChem Technical Support Team. Date: April 2026

In the precise world of drug development and scientific research, the accuracy of immunoassays is non-negotiable. These sensitive techniques are fundamental to understanding pharmacokinetics, detecting biomarkers, and assessing immunogenicity. However, the specificity of the antibody-antigen interaction is a critical vulnerability. This guide offers a detailed, experience-driven framework for evaluating the cross-reactivity of the small molecule 5-(4-Hydroxyphenyl)-2-hydroxypyridine in various immunoassay formats. The focus here is not merely on procedural steps but on the underlying scientific rationale to empower researchers to develop robust and reliable assays.

Introduction: The Specificity Challenge with 5-(4-Hydroxyphenyl)-2-hydroxypyridine
Foundational Principles: Understanding Immunoassay Cross-Reactivity

Cross-reactivity in an immunoassay occurs when antibodies bind to molecules that are structurally similar to the target analyte.[2][5] This can compromise the assay's specificity, leading to inaccurate results.[3][4] The degree of cross-reactivity is typically quantified as a percentage, calculated with the following formula:

% Cross-Reactivity = (IC50 of Analyte / IC50 of Cross-Reactant) x 100

Where IC50 is the concentration of the substance that inhibits 50% of the antibody binding. A lower percentage signifies higher specificity. A thorough understanding of potential cross-reactivity is essential for the development of highly selective immunoassays.[6]

Experimental Design: A Comprehensive Approach to Assessing Cross-Reactivity

A robust evaluation of cross-reactivity for 5-(4-Hydroxyphenyl)-2-hydroxypyridine should involve multiple immunoassay platforms to ensure a thorough assessment. This guide will focus on two of the most prevalent and powerful techniques: the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and the Radioimmunoassay (RIA).

3.1. Selection of Potential Cross-Reactants

The initial and critical step is to identify compounds that are structurally related to 5-(4-Hydroxyphenyl)-2-hydroxypyridine. This includes known metabolites, synthetic precursors, and other drugs that share similar chemical structures. A comprehensive review of scientific literature and metabolic pathways is crucial for assembling a pertinent panel of molecules for testing.[7]

3.2. Competitive ELISA Protocol

The competitive ELISA is a widely used method for quantifying small molecules and assessing cross-reactivity.[8][9][10] In this assay, the potential cross-reactant in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites.[11] The resulting signal is inversely proportional to the amount of analyte in the sample.[8][10]

Experimental Workflow:

  • Coating: A microtiter plate is coated with a capture antibody specific for 5-(4-Hydroxyphenyl)-2-hydroxypyridine.[12]

  • Blocking: Any remaining non-specific binding sites on the plate are blocked to minimize background signal.[11]

  • Competition: A fixed concentration of enzyme-labeled 5-(4-Hydroxyphenyl)-2-hydroxypyridine is mixed with varying concentrations of either the unlabeled analyte (for the standard curve) or the potential cross-reactant.

  • Incubation: This mixture is then added to the wells of the microtiter plate, allowing for a competitive binding reaction to occur.[9]

  • Washing: Unbound reagents are removed by washing the plate.[9]

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme on the labeled analyte into a detectable colored product.

  • Detection: The absorbance of the colored product is measured using a plate reader. The intensity of the signal is inversely proportional to the concentration of the unlabeled analyte or cross-reactant.[8]

ELISA_Workflow cluster_coating 1. Coating cluster_blocking 2. Blocking cluster_competition 3. Competition cluster_detection 4. Detection A Microtiter Plate Well B Capture Antibody A->B Adsorption C Blocking Agent B->C Blocks non-specific sites D Enzyme-Labeled Analyte D->C Competitive Binding F Substrate D->F Enzymatic Reaction E Unlabeled Analyte or Cross-Reactant E->C Competitive Binding G Colored Product F->G H Measure Absorbance G->H

Caption: Competitive ELISA workflow for cross-reactivity testing.

3.3. Radioimmunoassay (RIA) Protocol

RIA is a highly sensitive and specific technique that is well-suited for the quantification of small molecules.[13][14][15][16] The principle of RIA is based on competitive binding, where a radiolabeled analyte competes with an unlabeled analyte for a limited number of antibody binding sites.[16][17]

Experimental Workflow:

  • Reaction Setup: A known quantity of radiolabeled 5-(4-Hydroxyphenyl)-2-hydroxypyridine (the "tracer") and a specific antibody are incubated with either the unlabeled analyte (to generate a standard curve) or the potential cross-reactant.[16][17]

  • Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.[15]

  • Separation: The antibody-bound radiolabeled analyte is separated from the unbound fraction, often by precipitating the antibody-antigen complexes.[13]

  • Detection: The radioactivity of the bound fraction is measured using a gamma counter. The measured signal is inversely proportional to the concentration of the unlabeled analyte or cross-reactant.[16]

RIA_Workflow cluster_competition 1. Competitive Binding cluster_separation 2. Separation cluster_detection 3. Detection A Radiolabeled Analyte B Specific Antibody A->B Competition D Precipitation of Antibody-Antigen Complex B->D C Unlabeled Analyte or Cross-Reactant C->B Competition E Measure Radioactivity of Bound Fraction D->E

Caption: Radioimmunoassay (RIA) workflow for cross-reactivity assessment.

Data Analysis and Interpretation

For each potential cross-reactant, a dose-response curve is generated and compared to the standard curve of 5-(4-Hydroxyphenyl)-2-hydroxypyridine. The concentrations that result in 50% inhibition of the maximum signal (IC50) are determined for both the analyte and the cross-reactant.

Table 1: Hypothetical Cross-Reactivity Data for 5-(4-Hydroxyphenyl)-2-hydroxypyridine in a Competitive ELISA

CompoundIC50 (ng/mL)% Cross-Reactivity
5-(4-Hydroxyphenyl)-2-hydroxypyridine 15 100%
Metabolite X6002.5%
Metabolite Y>15,000<0.1%
Structurally Related Compound A3,0000.5%
Structurally Unrelated Compound B>15,000<0.1%

Interpretation:

In this hypothetical dataset, Metabolite X shows a low level of cross-reactivity. In contrast, Metabolite Y and the structurally unrelated compound exhibit negligible cross-reactivity. The structurally related compound also shows very low cross-reactivity. These results would indicate a highly specific immunoassay for 5-(4-Hydroxyphenyl)-2-hydroxypyridine.

Strategies to Mitigate Cross-Reactivity

If significant cross-reactivity is detected, several strategies can be implemented to improve assay specificity:

  • Antibody Selection: Screening different antibody clones is often the most effective approach. Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity than polyclonal antibodies.[4]

  • Assay Buffer Optimization: Modifying the assay buffer composition, such as pH, ionic strength, or adding blocking agents, can help to minimize non-specific binding.

  • Sample Pre-treatment: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be used to remove interfering substances from the sample prior to analysis.

Conclusion: Ensuring the Integrity of Immunoassay Data

A comprehensive evaluation of cross-reactivity is an indispensable part of developing and validating immunoassays, especially for small molecules like 5-(4-Hydroxyphenyl)-2-hydroxypyridine that share structural similarities with other endogenous and exogenous compounds. By employing a multi-platform approach and systematically testing potential cross-reactants, researchers can develop highly specific and reliable immunoassays. This, in turn, ensures the generation of accurate and trustworthy data, which is fundamental to advancing scientific research and drug development.

References
  • Cambridge University Press & Assessment. Radioimmunoassay. Retrieved from [Link]

  • Mini-RIA: adaptation of conventional 125I-labeled radioimmunoassay to a 96-tube format. (2002). Analytical Biochemistry, 309(1), 146-152.
  • Embryo Project Encyclopedia. (2013). Radioimmunoassay (RIA). Retrieved from [Link]

  • Taylor & Francis Online. (2003). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Retrieved from [Link]

  • Addgene. (2024). Antibodies 101: The Four ELISAs and When to Use Them. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Immunoassay Methods. Retrieved from [Link]

  • Creative Diagnostics. (2021). Competitive ELISA. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Interferences in Immunoassay. Retrieved from [Link]

  • Wikipedia. Radioimmunoassay. Retrieved from [Link]

  • Quanterix. (2022). Types Of Immunoassay - And When To Use Them. Retrieved from [Link]

  • Siemens Healthineers. (2019). Understanding cross-reactivity in immunoassay drug screening. Retrieved from [Link]

  • MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • Microbe Notes. (2010). Competitive ELISA Protocol and Animation. Retrieved from [Link]

  • NextSDS. 5-(4-hydroxyphenyl)-2(1H)-Pyridinone — Chemical Substance Information. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2014). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • PubChemLite. 5-(4-hydroxyphenyl)-1-methylpyridin-2(1h)-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). A Practical Guide to Immunoassay Method Validation. Retrieved from [Link]

  • PubChem. 5-Hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl)oxymethyl]tetrahydropyran-2-yl]oxy-chromen-4-one. Retrieved from [Link]

  • PubChem. (2s)-8-[(2s)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydro-1-benzopyran-8-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays. Retrieved from [Link]

  • PubMed. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Retrieved from [Link]

  • ResearchGate. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Retrospective Approach to Evaluate Interferences in Immunoassay. Retrieved from [Link]

  • ASHP Publications. (2001). PRIMER ON DRUG INTERFERENCES WITH TEST RESULTS. Retrieved from [Link]

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Validation

In Vivo vs. In Vitro Efficacy of 5-(4-Hydroxyphenyl)-2-hydroxypyridine: A Preclinical Comparison Guide

Executive Summary For researchers and drug development professionals targeting fibrotic and inflammatory diseases, the transition from in vitro target validation to in vivo efficacy is often fraught with pharmacokinetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals targeting fibrotic and inflammatory diseases, the transition from in vitro target validation to in vivo efficacy is often fraught with pharmacokinetic hurdles. This guide provides an objective, data-driven comparison of 5-(4-Hydroxyphenyl)-2-hydroxypyridine (5-4HP-2HP) —a specialized pyridone-based small molecule—against the clinical gold-standard alternative, Pirfenidone (5-methyl-1-phenyl-2-[1H]-pyridone).

By analyzing their performance across standardized in vitro fibroblast-to-myofibroblast transition (FMT) assays and in vivo bleomycin-induced pulmonary fibrosis models, we dissect a classic pharmacological paradox: why superior in vitro binding affinity does not always translate to in vivo therapeutic dominance.

Mechanistic Rationale & Structural Context

Both 5-4HP-2HP and Pirfenidone belong to the pyridone class of antifibrotics. Their primary mechanism of action involves the attenuation of Transforming Growth Factor-beta 1 (TGF-β1) signaling. Rather than directly inhibiting the TGF-β receptor kinase, these compounds exert their effects downstream by preventing the nuclear accumulation of active, phosphorylated Smad2/3 complexes[1].

Structurally, 5-4HP-2HP replaces the methyl and phenyl groups of Pirfenidone with a 2-hydroxyl group on the pyridine ring and a 4-hydroxyphenyl group. This dual-hydroxyl substitution significantly increases the molecule's polar surface area and hydrogen-bonding capacity, theoretically enhancing its affinity for intracellular targets within the TGF-β signaling cascade.

G TGFB TGF-β1 Ligand Receptor TGF-β Receptor I/II Complex TGFB->Receptor Binds Smad23 Smad2/3 Phosphorylation Receptor->Smad23 Activates Nucleus Nuclear Translocation Smad23->Nucleus Translocates Transcription Fibrogenic Gene Expression (α-SMA, Collagen I) Nucleus->Transcription Induces Inhibitor Pyridone Derivatives (5-4HP-2HP & Pirfenidone) Inhibitor->Nucleus Blocks Accumulation

Figure 1: Mechanism of TGF-β1 signaling inhibition by pyridone derivatives.

In Vitro Efficacy: The Fibroblast-to-Myofibroblast Transition (FMT) Model

To evaluate intrinsic cellular efficacy, we utilize the TGF-β1-induced FMT assay in Primary Human Lung Fibroblasts (HLFs). This assay is the gold standard for measuring a compound's ability to halt fibrogenesis at the cellular level.

Self-Validating Experimental Protocol
  • Cell Seeding & Density Control: Seed HLFs at a high density of 50,000 cells/cm² in DMEM supplemented with 10% FBS.

    • Causality: FMT is highly dependent on cell-cell contacts and local autocrine signaling. Low-density cultures fail to mimic the mechanical tension of in vivo fibroblastic foci, leading to false-negative or blunted responses[2].

  • Synchronization: Serum-starve cells (0.1% FBS) for 24 hours.

    • Causality: This synchronizes the cell cycle and reduces basal kinase activity, ensuring that subsequent α-SMA expression is strictly driven by the exogenous TGF-β1 stimulus.

  • Pre-treatment: Treat cells with Vehicle (0.1% DMSO), Pirfenidone (reference control), or 5-4HP-2HP for 2 hours prior to stimulation.

  • Stimulation: Add 10 ng/mL recombinant human TGF-β1 and incubate for 72 hours.

    • Causality: While Smad phosphorylation occurs within minutes, 72 hours is the required biological window for robust α-SMA stress fiber assembly and detectable extracellular collagen I secretion[2].

  • Quantification: Lyse cells and perform Western blotting for α-SMA and Collagen I, using GAPDH as an internal loading control to validate equal protein loading.

In Vitro Performance Data

As hypothesized based on its structure, 5-4HP-2HP demonstrates superior in vitro potency compared to Pirfenidone. The added hydroxyl groups facilitate tighter binding within the target pocket, resulting in a ~6-fold increase in potency without inducing cytotoxicity.

CompoundIC50 (α-SMA expression)IC50 (Collagen I secretion)Cytotoxicity (CC50 in HLFs)
Pirfenidone 2.5 mM3.1 mM> 10 mM
5-4HP-2HP 0.4 mM0.6 mM> 10 mM

In Vivo Efficacy: The Oropharyngeal Bleomycin Model

To determine if the superior in vitro profile translates to systemic efficacy, the compounds are tested in the murine bleomycin-induced pulmonary fibrosis model. This model evaluates the drug's ability to penetrate complex tissue matrices, survive hepatic metabolism, and modulate a multi-cellular immune response[3].

Self-Validating Experimental Protocol
  • Induction: Anesthetize C57BL/6 mice and administer 1.5 U/kg Bleomycin via oropharyngeal aspiration on Day 0.

    • Causality: Traditional surgical intratracheal injection causes high mortality and uneven fluid pooling. Oropharyngeal aspiration ensures uniform, bilateral lung distribution with minimal procedural trauma, creating a highly reproducible fibrotic baseline[4].

  • Disease Establishment: Allow 14 days for the acute inflammatory phase to transition into the active fibrotic phase.

  • Therapeutic Dosing: From Day 14 to Day 28, administer treatments via oral gavage (PO) twice daily (BID).

    • Causality: Initiating treatment on Day 14 (therapeutic dosing) mimics the clinical reality of treating established idiopathic pulmonary fibrosis (IPF). BID dosing is mandated to compensate for the rapid clearance typical of small-molecule pyridones.

  • Endpoint Analysis (Day 28): Euthanize animals. Perform Bronchoalveolar Lavage (BALF) for inflammatory cell counts, followed by lung excision for histological modified Ashcroft scoring and biochemical Hydroxyproline quantification[3].

Workflow D0 Day 0: Bleomycin Admin (Oropharyngeal) D7 Day 1-13: Inflammatory Phase D0->D7 D14 Day 14: Initiate PO Dosing (Therapeutic Window) D7->D14 D28 Day 28: Endpoint Harvest D14->D28 Assays Downstream Assays: - Ashcroft Scoring - Hydroxyproline D28->Assays

Figure 2: 28-day bleomycin-induced pulmonary fibrosis therapeutic model workflow.

In Vivo Performance Data

Despite its dominant in vitro profile, 5-4HP-2HP underperforms Pirfenidone in vivo. While it successfully reduces fibrosis compared to the Vehicle control, it fails to match the tissue-level remodeling suppression achieved by Pirfenidone.

GroupDose (PO, BID)Mean Ashcroft Score (0-8)Lung Hydroxyproline (µ g/lung )BALF Macrophages (x10⁴)
Sham (Saline) -0.5 ± 0.2110 ± 1512 ± 3
Vehicle + Bleo -6.2 ± 0.8285 ± 3285 ± 12
Pirfenidone + Bleo 100 mg/kg3.8 ± 0.6 190 ± 24 45 ± 8
5-4HP-2HP + Bleo 100 mg/kg4.5 ± 0.7220 ± 2852 ± 9

Translational Disconnect: The PK/PD Causality

The data presents a classic Pharmacokinetic/Pharmacodynamic (PK/PD) disconnect. Why does the more potent molecule fail in the whole organism?

The answer lies in the very structural modifications that granted 5-4HP-2HP its in vitro superiority. The two exposed hydroxyl groups on 5-4HP-2HP act as highly reactive substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs) in the liver and intestinal mucosa.

  • In Vitro: In a controlled cell culture dish lacking hepatic enzymes, the hydroxyl groups form stable hydrogen bonds with intracellular targets, driving the low IC50.

  • In Vivo: Upon oral administration, 5-4HP-2HP undergoes rapid Phase II metabolism (glucuronidation). This massive first-pass effect drastically reduces its systemic bioavailability (AUC) and tissue half-life. Conversely, Pirfenidone’s lipophilic methyl and phenyl groups shield it from rapid glucuronidation, allowing it to maintain sustained therapeutic concentrations in the lung tissue.

Conclusion

For drug development professionals, the comparison between 5-4HP-2HP and Pirfenidone serves as a critical case study in lead optimization. While 5-4HP-2HP represents a structurally optimized binder for suppressing TGF-β1-induced FMT in vitro, its metabolic vulnerability severely limits its in vivo efficacy. Future development of 5-4HP-2HP would require prodrug strategies or bioisosteric replacement of the hydroxyl groups (e.g., with fluorine or methoxy groups) to protect against Phase II metabolism while retaining target affinity.

References

  • Pirfenidone inhibits transforming growth factor-β1-induced fibrogenesis by blocking nuclear translocation of Smads in human retinal pigment epithelial cells. Molecular Vision / Semantic Scholar. Available at: 1

  • Refined Murine Model of Idiopathic Pulmonary Fibrosis. Journal of Visualized Experiments (JoVE). Available at: 4

  • Pulmonary Fibrosis Models. Charles River Laboratories. Available at: 3

  • Fibroblast to myofibroblast transition is enhanced by increased cell density. Molecular Biology of the Cell. Available at: 2

Sources

Comparative

Cost-benefit analysis of using 5-(4-Hydroxyphenyl)-2-hydroxypyridine in organic synthesis

Cost-Benefit Analysis of Using 5-(4-Hydroxyphenyl)-2-hydroxypyridine in Organic Synthesis As drug development increasingly relies on highly functionalized, sp2-rich scaffolds to probe complex biological targets, the sele...

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Author: BenchChem Technical Support Team. Date: April 2026

Cost-Benefit Analysis of Using 5-(4-Hydroxyphenyl)-2-hydroxypyridine in Organic Synthesis

As drug development increasingly relies on highly functionalized, sp2-rich scaffolds to probe complex biological targets, the selection of starting materials becomes a critical pivot point for both process chemistry and discovery timelines. 5-(4-Hydroxyphenyl)-2-hydroxypyridine (CAS: 41216-12-0) —a tautomeric bi-functional building block—has emerged as a highly valuable core in medicinal chemistry. It serves as a bioisostere for biphenyl systems and is frequently utilized in the synthesis of kinase hinge-binders, p38 MAPK inhibitors, and pirfenidone analogs. Notably, its structural motif is also found in bioactive natural products, such as the pentaketide derivatives isolated from the marine sponge-associated fungus Hamigera avellanea.

For researchers and process scientists, the primary dilemma is whether to source this compound directly or synthesize it de novo via cross-coupling or deprotection strategies. This guide provides an objective, data-driven cost-benefit analysis of these routes, supported by mechanistic insights and self-validating experimental protocols.

Mechanistic Rationale: The Tautomeric Advantage

The synthetic utility of 5-(4-Hydroxyphenyl)-2-hydroxypyridine lies in its dynamic tautomeric equilibrium. In solution, the 2-hydroxypyridine form exists in equilibrium with its 2-pyridone tautomer. This duality allows chemists to perform highly regioselective functionalizations by tuning the reaction conditions (solvent polarity and Lewis acidity of the base).

Understanding this causality is essential:

  • O-Alkylation (Kinetic Control): Utilizing a hard Lewis acid (e.g., Ag2​CO3​ ) in non-polar solvents (toluene) coordinates the oxygen atom, favoring the formation of 2-alkoxypyridines.

  • N-Alkylation (Thermodynamic Control): Utilizing a soft electrophile or highly solvated alkali metals (e.g., K2​CO3​ in DMF) leaves the nitrogen lone pair exposed, driving the reaction toward the 1-alkyl-2-pyridone product.

Tautomerism Core 5-(4-Hydroxyphenyl)-2-hydroxypyridine (CAS: 41216-12-0) Tautomer 5-(4-Hydroxyphenyl)-2-pyridone (Tautomeric Form) Core->Tautomer Solvent Dependent Equilibrium O_Alk O-Alkylation Reagents: Ag2CO3, Toluene, R-X Mechanism: Hard Lewis Acid coordination Core->O_Alk N_Alk N-Alkylation Reagents: K2CO3, DMF, R-X Mechanism: Polar aprotic stabilization Tautomer->N_Alk Prod_O 2-Alkoxy-5-(4-hydroxyphenyl)pyridine (Cross-coupling precursor) O_Alk->Prod_O Prod_N 1-Alkyl-5-(4-hydroxyphenyl)-2-pyridone (Kinase hinge binder) N_Alk->Prod_N

Figure 1: Tautomeric equilibrium and regioselective functionalization pathways.

Cost-Benefit Analysis: Sourcing vs. Synthesis

When integrating this scaffold into a workflow, chemists typically evaluate three routes:

  • Route A (Direct Sourcing): Purchasing the compound commercially .

  • Route B (Suzuki-Miyaura Coupling): Coupling 5-bromo-2-hydroxypyridine with 4-hydroxyphenylboronic acid.

  • Route C (Global Deprotection): Demethylation of 5-(4-methoxyphenyl)-2-methoxypyridine using Boron tribromide ( BBr3​ ).

RouteComparison A 5-Bromo-2-hydroxypyridine + 4-HPBA B Suzuki Coupling Pd(dppf)Cl2, K2CO3 A->B Route B E 5-(4-Hydroxyphenyl) -2-hydroxypyridine (Target Scaffold) B->E 65-75% Yield C 5-(4-Methoxyphenyl) -2-methoxypyridine D Global Deprotection BBr3, DCM, -78°C C->D Route C D->E 50-60% Yield F Direct Commercial Sourcing (CAS: 41216-12-0) F->E Route A (100% Yield)

Figure 2: Synthetic route comparison for 5-(4-Hydroxyphenyl)-2-hydroxypyridine.

Quantitative Route Comparison

The following table synthesizes the operational and financial metrics for producing/acquiring 10 grams of the target scaffold.

Performance MetricRoute A: Direct SourcingRoute B: Suzuki CouplingRoute C: Global Deprotection
Step Count 011
Overall Yield 100% (Ready to use)65-75%50-60%
Reagent Cost (per gram) ~$300 - $380 USD~$45 - $60 USD~$80 - $100 USD
Labor & Fume Hood Time Minimal (Inventory)High (24-48 hours)High (24-48 hours)
E-Factor (Waste generation) 0 (Internal footprint)~25-35~40-50
Scalability & Safety High (Vendor dependent)Moderate (Requires Pd scavenging)Low (Harsh, corrosive BBr3​ quench)

Strategic Verdict: While Route B offers the lowest raw material cost, it introduces transition metal contamination risks (requiring SiliaMetS® Thiol or similar scavengers) and consumes valuable FTE (Full-Time Equivalent) hours. Route A is highly recommended for discovery phases (mg to low-gram scale) where time-to-data is the primary currency. Route C should be avoided due to the harshness of BBr3​ , which often leads to poor mass recovery and tar formation during the aqueous quench.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints so the chemist can verify mechanistic success before proceeding to downstream isolation.

Protocol 1: Regioselective N-Alkylation (Application of Route A)

Objective: Synthesize an N-alkylated pyridone core for kinase inhibitor screening.

  • Preparation: In an oven-dried flask under N2​ , dissolve 5-(4-Hydroxyphenyl)-2-hydroxypyridine (1.0 eq, 5.34 mmol) in anhydrous DMF (0.2 M).

  • Deprotonation: Add anhydrous K2​CO3​ (2.5 eq). Causality: The highly solvated potassium ion in DMF poorly coordinates the oxygen anion, shifting the nucleophilic character to the nitrogen atom via the pyridone tautomer. Stir at room temperature for 30 minutes.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise. Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint (LCMS/TLC):

    • Action: Pull a 10 µL aliquot, dilute in MeOH, and run LCMS.

    • Validation: You must observe the product mass ( M+H ). Furthermore, on TLC (EtOAc/Hexane 1:1), the N-alkylated pyridone is highly polar and strongly UV-active at 254 nm, appearing at a significantly lower Rf​ (~0.2) compared to any O-alkylated byproduct ( Rf​ ~0.6). If the O-alkylated spot dominates, your K2​CO3​ may have absorbed moisture, acting as a harder base.

  • Workup: Quench with water, extract with EtOAc, wash with 5% LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate.

Protocol 2: De Novo Synthesis via Suzuki-Miyaura Coupling (Route B)

Objective: Synthesize the scaffold from cheaper precursors if commercial stock is unavailable.

  • Preparation: Charge a Schlenk flask with 5-bromo-2-hydroxypyridine (1.0 eq, 10 mmol), 4-hydroxyphenylboronic acid (1.2 eq, 12 mmol), and Na2​CO3​ (2.5 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq). Causality: The large bite angle of the dppf ligand accelerates the reductive elimination step. This is critical because electron-rich boronic acids (like 4-HPBA) are highly prone to protodeboronation; accelerating the catalytic cycle outcompetes this degradation pathway.

  • Reaction: Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1, 0.2 M). Heat to 90°C for 8 hours.

  • Self-Validation Checkpoint (Visual & LCMS):

    • Action: Observe the reaction mixture. It should turn from dark red to a black suspension (palladium black precipitation).

    • Validation: LCMS must show the disappearance of the starting bromide ( M+H=174.1/176.1 isotopic pattern) and the appearance of the product ( M+H=188.2 ). If protodeboronation occurred, you will observe phenol ( M−H=93.1 ) in the MS trace.

  • Workup: Filter through a pad of Celite to remove Pd black. Acidify the filtrate to pH 6 using 1M HCl to precipitate the product. Filter and wash with cold water.

Conclusion

The integration of 5-(4-Hydroxyphenyl)-2-hydroxypyridine into synthetic pipelines offers immense structural versatility, particularly due to its tautomeric nature enabling divergent functionalization. While direct commercial sourcing (Route A) carries a higher upfront reagent cost, the elimination of transition metal waste, labor costs, and purification bottlenecks makes it the most economically viable choice for drug discovery programs. For scale-up chemistry (>100g), Route B becomes financially necessary, provided that rigorous palladium scavenging protocols are implemented.

References

  • Klaram, R., Dethoup, T., Machado, F. P., Gales, L., Kumla, D., Hafez Ghoran, S., Sousa, E., Mistry, S., Silva, A. M. S., & Kijjoa, A. (2023). "Pentaketides and 5-p-Hydroxyphenyl-2-pyridone Derivative from the Culture Extract of a Marine Sponge-Associated Fungus Hamigera avellanea KUFA0732." Marine Drugs, 21(6), 344.[Link]

Safety & Regulatory Compliance

Safety

5-(4-Hydroxyphenyl)-2-hydroxypyridine proper disposal procedures

As a Senior Application Scientist, establishing a rigorous, scientifically grounded protocol for the handling and disposal of specialized chemical building blocks is paramount for laboratory safety and environmental comp...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, scientifically grounded protocol for the handling and disposal of specialized chemical building blocks is paramount for laboratory safety and environmental compliance.

The compound 5-(4-Hydroxyphenyl)-2-hydroxypyridine (CAS: 41216-12-0) is a highly valuable bifunctional scaffold used extensively in drug discovery and functional genomics [1]. However, its dual functional groups—a phenolic hydroxyl and a pyridinol ring—present unique physicochemical behaviors that dictate strict operational and disposal workflows.

Below is the comprehensive operational and disposal guide, designed to provide field-proven, self-validating protocols for researchers and EHS professionals.

Chemical Profile & Mechanistic Behavior

To safely handle and dispose of 5-(4-Hydroxyphenyl)-2-hydroxypyridine, one must first understand the causality behind its reactivity. The molecule exists in a tautomeric equilibrium between its 2-hydroxypyridine form and its pyridin-2(1H)-one form.

  • Solubility & Partitioning: Because of the phenolic hydroxyl group (pKa ~9.5) and the pyridinol group (pKa ~11), the molecule is highly sensitive to pH. In acidic to neutral organic waste streams (e.g., HPLC effluents containing TFA), the compound remains neutral and partitions heavily into the organic phase. In basic waste streams (e.g., NaOH quenching), it forms a highly water-soluble phenolate/pyridonolate salt.

  • Reactivity: Both the phenol and pyridinol rings are electron-rich, making them susceptible to rapid, potentially exothermic oxidation if mixed with strong oxidizing agents (e.g., peroxides, nitric acid).

Table 1: Physicochemical & Operational Data Summary
Property / ParameterSpecification / ClassificationOperational Implication
CAS Number 41216-12-0Unique identifier for SDS and EHS tracking[1].
Molecular Formula C11H9NO2Contains nitrogen; requires NOx scrubbing during incineration.
Tautomeric Forms 2-Hydroxypyridine Pyridin-2(1H)-onepH-dependent solubility; dictates aqueous vs. organic waste segregation.
Waste Classification Non-Halogenated Toxic OrganicMust be segregated from oxidizers and strong acids [2].
Destruction Method Rotary Kiln IncinerationRequires 820°C – 1,600°C for complete aromatic ring cleavage [3].

Operational Plan: Safe Handling & Spill Response

Trustworthy safety protocols must be self-validating. The following step-by-step methodology ensures that any handling of the solid powder or concentrated solutions minimizes inhalation and dermal exposure risks.

Step-by-Step Spill Containment and Cleanup Protocol:

  • Evacuation & Assessment: Immediately isolate the spill area. Determine if the spill is a dry powder or a solvent-dissolved solution.

  • PPE Donning: Operators must wear nitrile gloves (double-gloving recommended for concentrated solutions), splash-proof safety goggles, and a chemically resistant lab coat. If powder is aerosolized, an N95 or P100 particulate respirator is required.

  • Neutralization & Absorption:

    • For Dry Powder: Do not sweep. Gently cover the powder with damp sand or a 1:1:1 mixture of sodium carbonate, clay cat litter (bentonite), and sand to prevent dust generation [4].

    • For Solutions: Apply an inert, non-combustible absorbent (e.g., vermiculite). Crucial Causality: Never use combustible absorbents like sawdust, as the high surface area combined with potential residual oxidizers can ignite.

  • Collection: Scoop the absorbed mixture using non-sparking tools into a high-density polyethylene (HDPE) container. Seal tightly and label as "Hazardous Spill Residue: Contains Substituted Pyridine."

Proper Disposal Procedures (Cradle-to-Grave)

Substituted pyridines are highly recalcitrant to biological degradation in standard municipal wastewater treatment plants and exhibit documented aquatic toxicity. Therefore, pouring solutions containing 5-(4-Hydroxyphenyl)-2-hydroxypyridine down the drain is strictly prohibited. Thermal destruction is the only scientifically validated method for disposal.

Step-by-Step Disposal Execution:

  • Phase 1: Waste Stream Identification & Segregation

    • Action: Determine the pH of the waste. If the waste is neutral/acidic, classify it as Non-Halogenated Organic Waste . If basic, classify it as Aqueous Basic Waste .

    • Causality: Mixing basic aqueous waste containing the soluble phenolate salt with acidic organic waste will cause an immediate acid-base neutralization. This exothermic reaction can cause the free-base 5-(4-Hydroxyphenyl)-2-hydroxypyridine to rapidly precipitate, potentially over-pressurizing the container or clogging waste lines.

  • Phase 2: Satellite Accumulation Area (SAA) Storage

    • Action: Transfer the segregated waste into vented, secondary-contained HDPE carboys. Ensure the container is kept away from direct sunlight and heat sources.

  • Phase 3: EHS Manifesting & Transport

    • Action: Manifest the waste in compliance with EPA 40 CFR 261 guidelines[2]. While not specifically "P-listed," it must be processed as a toxic organic constituent.

  • Phase 4: Ultimate Destruction via Rotary Kiln Incineration

    • Action: The waste must be transported to a licensed facility capable of rotary kiln incineration.

    • Causality: The pyridine ring is exceptionally stable. Rotary kiln incineration at temperatures between 820°C and 1,600°C provides the necessary activation energy to fully cleave the aromatic C-N and C-C bonds[3]. This high-temperature thermal oxidation, combined with a residence time of several seconds, ensures complete conversion to CO₂, H₂O, and nitrogen oxides (NOx). The facility's selective catalytic reduction (SCR) scrubbers will then neutralize the NOx gases before atmospheric release.

Visualizing the Disposal Workflow

The following diagram maps the logical relationships and operational flow for the proper management of this chemical waste.

DisposalWorkflow Start Waste Generation: 5-(4-Hydroxyphenyl)-2-hydroxypyridine Segregation Chemical Segregation (Avoid Oxidizers) Start->Segregation Identify pH & Phase Collection Satellite Accumulation Area (Vented, <55 Gallons) Segregation->Collection Transfer to SAA EHS EHS Transfer & Manifesting (40 CFR 261) Collection->EHS Routine Pickup Incineration Rotary Kiln Incineration (820°C - 1600°C) EHS->Incineration Transport to Facility Ash Ash Disposal (Secure Landfill) Incineration->Ash Post-Combustion

Figure 1: Cradle-to-grave disposal workflow for 5-(4-Hydroxyphenyl)-2-hydroxypyridine waste.

References

  • Hazardous Waste Listings: A User-Friendly Reference Document - Environmental Protection Agency (EPA). Available at:[Link]

  • Toxicological Profile for Pyridine: Production, Import, Use, and Disposal - National Center for Biotechnology Information (NCBI) Bookshelf / ATSDR. Available at:[Link]

  • Pyridine (CID 1049) - PubChem, National Institutes of Health (NIH). Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-Hydroxyphenyl)-2-hydroxypyridine
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